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  • Product: 2-(3-Methylpyrazin-2-yl)acetic acid
  • CAS: 1368387-18-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Methylpyrazin-2-yl)acetic acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Methylpyrazin-2-yl)acetic acid is a heterocyclic carboxylic acid belonging to the pyrazine class of compounds. The pyrazine ring is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylpyrazin-2-yl)acetic acid is a heterocyclic carboxylic acid belonging to the pyrazine class of compounds. The pyrazine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of an acetic acid moiety at the 2-position of the 3-methylpyrazine ring introduces a key functional group that can participate in various chemical transformations and biological interactions, making this compound a valuable building block for the synthesis of novel bioactive molecules and a subject of interest for drug discovery and development programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Methylpyrazin-2-yl)acetic acid, a detailed discussion of plausible synthetic routes, and a thorough guide to its analytical characterization using modern spectroscopic techniques.

Physicochemical Properties

Definitive experimental data for 2-(3-Methylpyrazin-2-yl)acetic acid is not widely available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physicochemical properties.

PropertyValue (Predicted/Analogous Data)Notes and References
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Expected to be a solid at room temperature.Based on the parent compound, 2-(pyrazin-2-yl)acetic acid, which is a solid.[1]
Melting Point Not available.
Boiling Point > 297 °C (at 760 mmHg)The boiling point of the unsubstituted analog, 2-(pyrazin-2-yl)acetic acid, is 297 °C. The methyl group is expected to slightly increase the boiling point.[1]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar organic solvents.General solubility characteristic for similar heterocyclic carboxylic acids.
pKa ~3.5 - 4.0The predicted pKa of 2-(pyrazin-2-yl)acetic acid is 3.68. The electron-donating methyl group at the 3-position is expected to have a minor effect on the acidity of the carboxylic acid.[2]

Synthesis of 2-(3-Methylpyrazin-2-yl)acetic acid

A plausible and efficient synthetic route to 2-(3-Methylpyrazin-2-yl)acetic acid can be designed based on established methods for the synthesis of pyrazine derivatives. A common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by functional group manipulation.

A proposed synthetic workflow is outlined below:

SynthesisWorkflow cluster_0 Step 1: Pyrazine Ring Formation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis A 2,3-Diaminopropionic acid C 2-Methyl-3-acetylpyrazine A->C Condensation B 2,3-Butanedione (Diacetyl) B->C E Thiomorpholide intermediate C->E Reaction D Sulfur, Morpholine D->E G 2-(3-Methylpyrazin-2-yl)acetic acid E->G Hydrolysis F Acid or Base F->G

Caption: Proposed synthetic workflow for 2-(3-Methylpyrazin-2-yl)acetic acid.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Acetyl-3-methylpyrazine

  • To a solution of 2,3-diaminopropionic acid in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 2,3-butanedione (diacetyl).

  • The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent oxidation to form the pyrazine ring.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield 2-acetyl-3-methylpyrazine.

Step 2: Synthesis of the Thiomorpholide Intermediate (Willgerodt-Kindler Reaction)

  • A mixture of 2-acetyl-3-methylpyrazine, elemental sulfur, and a slight excess of morpholine is heated.

  • The reaction is typically carried out at reflux temperature for several hours.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the excess morpholine and sulfur are removed. The crude thiomorpholide intermediate can be purified by crystallization or chromatography.

Step 3: Hydrolysis to 2-(3-Methylpyrazin-2-yl)acetic acid

  • The thiomorpholide intermediate is subjected to hydrolysis using either acidic or basic conditions.

  • For acidic hydrolysis, the intermediate is refluxed in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

  • For basic hydrolysis, the intermediate is refluxed in an aqueous solution of a strong base (e.g., NaOH or KOH).

  • After hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • The precipitated 2-(3-Methylpyrazin-2-yl)acetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized 2-(3-Methylpyrazin-2-yl)acetic acid. The following section outlines the expected spectroscopic data and provides standardized experimental protocols.

AnalyticalWorkflow cluster_input Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Interpretation Sample 2-(3-Methylpyrazin-2-yl)acetic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General experimental workflow for the characterization of 2-(3-Methylpyrazin-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad singlet1H-COOH
~8.4Singlet1HPyrazine H-5
~8.3Singlet1HPyrazine H-6
~3.8Singlet2H-CH₂-
~2.6Singlet3H-CH₃

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~175-COOH
~152Pyrazine C-3
~148Pyrazine C-2
~144Pyrazine C-5
~142Pyrazine C-6
~40-CH₂-
~21-CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Methylpyrazin-2-yl)acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-15 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is generally used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
~1700-1725StrongC=O stretch of the carboxylic acid
~1600, ~1475MediumC=N and C=C stretching of the pyrazine ring
~1400-1440MediumO-H bend of the carboxylic acid
~1210-1320MediumC-O stretch of the carboxylic acid
~2900-3000WeakC-H stretching of the methyl and methylene groups

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • m/z = 107: Loss of the carboxyl group (-COOH).

    • m/z = 93: Loss of the carboxymethyl group (-CH₂COOH).

    • Other fragments corresponding to the cleavage of the pyrazine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Safety and Handling

While specific toxicity data for 2-(3-Methylpyrazin-2-yl)acetic acid is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-(3-Methylpyrazin-2-yl)acetic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Although detailed experimental data on its physicochemical properties are limited, this guide provides a robust framework based on predictions and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, and the detailed analytical protocols will enable researchers to confidently characterize this compound. As a member of the biologically active pyrazine family, further investigation into the properties and applications of 2-(3-Methylpyrazin-2-yl)acetic acid is warranted.

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Exploratory

An In-depth Technical Guide to the pKa and Ionization State of 2-(3-Methylpyrazin-2-yl)acetic acid

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and the corresponding ionization states of 2-(3-Methylpyrazin-2-yl)acetic acid. As an essential parameter in drug discovery a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and the corresponding ionization states of 2-(3-Methylpyrazin-2-yl)acetic acid. As an essential parameter in drug discovery and development, a thorough understanding of a molecule's pKa is critical for predicting its pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical estimation of the pKa and detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of pKa in Drug Development

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. This fundamental physicochemical property governs a multitude of pharmaceutically relevant characteristics, including solubility, lipophilicity, membrane permeability, and protein binding. For a molecule like 2-(3-Methylpyrazin-2-yl)acetic acid, which possesses both a weakly basic pyrazine ring and an acidic carboxylic acid group, the pKa values dictate the predominant ionic species at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate determination of its pKa is therefore not merely an academic exercise but a cornerstone of rational drug design and development.

Estimation of pKa for 2-(3-Methylpyrazin-2-yl)acetic acid

In the absence of a directly reported experimental value, the pKa of 2-(3-Methylpyrazin-2-yl)acetic acid can be estimated by examining the pKa values of structurally analogous compounds and considering the electronic effects of its substituents.

The molecule possesses two ionizable centers: the carboxylic acid group and the pyrazine ring nitrogens.

  • Carboxylic Acid pKa (pKa₁): The pKa of the carboxylic acid is expected to be influenced by the electron-withdrawing nature of the adjacent pyrazine ring. For comparison, the pKa of pyrazine-2-carboxylic acid is approximately 2.9.[1][2] The presence of a methyl group on the pyrazine ring at the 3-position is an electron-donating group, which would be expected to slightly increase the pKa of the carboxylic acid compared to the unsubstituted pyrazine-2-carboxylic acid. Therefore, a reasonable estimate for the pKa of the carboxylic acid group (pKa₁) of 2-(3-Methylpyrazin-2-yl)acetic acid is in the range of 3.0 to 3.5 .

  • Pyrazine Ring pKa (pKa₂): The pyrazine ring itself is a weak base. The first basic ionization constant of pyrazine is reported to be around 0.65.[3][4] Methyl substitution on the ring generally increases the basicity.[3] However, the presence of the electron-withdrawing acetic acid group at the 2-position will decrease the basicity of the ring nitrogens. The nitrogen at position 4 is likely to be the more basic of the two, being further from the electron-withdrawing substituent. Given these opposing effects, the pKa of the pyrazine ring (pKa₂) is likely to remain low, estimated to be in the range of 0.5 to 1.5 .

Table 1: Estimated pKa Values for 2-(3-Methylpyrazin-2-yl)acetic acid

Ionizable GroupEstimated pKaPredominant State at pH 7.4
Carboxylic Acid3.0 - 3.5Deprotonated (Anionic)
Pyrazine Ring0.5 - 1.5Neutral

Ionization States of 2-(3-Methylpyrazin-2-yl)acetic acid

Based on the estimated pKa values, the ionization state of 2-(3-Methylpyrazin-2-yl)acetic acid will vary significantly with pH. Understanding this behavior is crucial for designing experiments and formulating this compound.

  • At pH < 0.5: Both the carboxylic acid and the pyrazine ring will be protonated, resulting in a net positive charge (cationic species).

  • At pH between ~1.5 and ~3.0: The pyrazine ring will be predominantly neutral, while the carboxylic acid will be protonated, rendering the molecule neutral overall.

  • At pH between ~3.5 and physiological pH (~7.4): The carboxylic acid will be deprotonated (carboxylate), and the pyrazine ring will be neutral, resulting in a net negative charge (anionic species). This is the expected predominant form in the bloodstream.

  • At pH > 10: The carboxylic acid will remain deprotonated, and while the pyrazine ring is not expected to be further deprotonated under typical aqueous conditions, the molecule will exist as an anion.

The following diagram illustrates the expected ionization states of 2-(3-Methylpyrazin-2-yl)acetic acid across a pH range.

G cluster_molecule Ionization States of 2-(3-Methylpyrazin-2-yl)acetic acid pH_low pH < 0.5 (Cationic) pH_mid1 pH ~1.5 - 3.0 (Neutral) pH_low->pH_mid1 Deprotonation of Pyrazine Cationic [Molecule]-H₂⁺ pH_mid2 pH ~3.5 - 10 (Anionic) pH_mid1->pH_mid2 Deprotonation of Carboxylic Acid Neutral [Molecule]-H Anionic [Molecule]⁻

Caption: Predominant ionization states of 2-(3-Methylpyrazin-2-yl)acetic acid at different pH ranges.

Experimental Determination of pKa

Given the limitations of estimation, experimental determination of the pKa values is essential for accuracy. The following are detailed protocols for three robust methods for pKa determination.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for pKa determination, relying on the measurement of pH as a function of the volume of a titrant added.[5][6]

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 2-(3-Methylpyrazin-2-yl)acetic acid.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value obtained will be an apparent pKa (pKaapp) and should be noted as such.

    • To maintain a constant ionic strength, add a background electrolyte such as 0.1 M KCl.[5][7]

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[7]

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add a standardized solution of 0.1 M NaOH (for titrating the acid) or 0.1 M HCl (for back-titration if needed).

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.[8]

    • Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

G start Start prep_analyte Prepare Analyte Solution (with 0.1 M KCl) start->prep_analyte calibrate_ph Calibrate pH Meter prep_analyte->calibrate_ph setup_titration Set up Titration Apparatus calibrate_ph->setup_titration titrate Titrate with Standardized NaOH or HCl setup_titration->titrate record_data Record pH and Volume titrate->record_data Incremental additions plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve Titration complete record_data->titrate analyze Determine pKa at Half-Equivalence Point plot_curve->analyze end End analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[9]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 5 for the carboxylic acid and pH 0 to 3 for the pyrazine ring).

    • Maintain a constant ionic strength across all buffer solutions using a background electrolyte (e.g., 0.1 M KCl).[9]

  • Sample Preparation:

    • Prepare a stock solution of 2-(3-Methylpyrazin-2-yl)acetic acid in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer solution.

    • Identify the wavelength(s) of maximum absorbance change (λ_max).

  • Data Analysis:

    • Plot the absorbance at the chosen λ_max versus the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[10][11]

G start Start prep_buffers Prepare Buffer Solutions of Varying pH start->prep_buffers prep_samples Prepare Samples in Each Buffer prep_buffers->prep_samples measure_spectra Record UV-Vis Spectra prep_samples->measure_spectra identify_lambda_max Identify Wavelength of Maximum Absorbance Change measure_spectra->identify_lambda_max plot_data Plot Absorbance vs. pH identify_lambda_max->plot_data fit_curve Fit Sigmoidal Curve to Determine pKa plot_data->fit_curve end End fit_curve->end

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination, especially for small molecules, and it requires only a small amount of sample.[12][13] The method is based on the change in the electrophoretic mobility of the analyte as a function of pH.

  • Preparation of Background Electrolytes (BGEs):

    • Prepare a series of BGEs with different pH values covering the range of interest.

    • Maintain a constant ionic strength for all BGEs.[14]

  • Sample and Neutral Marker Preparation:

    • Dissolve the sample in deionized water or a suitable solvent.

    • Include a neutral marker (e.g., DMSO or mesityl oxide) in the sample solution to measure the electroosmotic flow (EOF).

  • CE Analysis:

    • Condition the capillary according to the manufacturer's instructions.

    • Inject the sample into the capillary filled with a BGE of a specific pH.

    • Apply a voltage and record the electropherogram, noting the migration times of the analyte and the neutral marker.

    • Repeat the analysis for each BGE.

  • Data Analysis:

    • Calculate the effective mobility (μ_eff) of the analyte at each pH using the migration times.

    • Plot the effective mobility versus pH.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.[15]

G start Start prep_bge Prepare Background Electrolytes (Varying pH) start->prep_bge prep_sample Prepare Sample with Neutral Marker prep_bge->prep_sample ce_analysis Perform CE Analysis in Each BGE prep_sample->ce_analysis record_migration Record Migration Times ce_analysis->record_migration calc_mobility Calculate Effective Mobility record_migration->calc_mobility plot_mobility Plot Mobility vs. pH calc_mobility->plot_mobility determine_pka Determine pKa from Inflection Point plot_mobility->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by Capillary Electrophoresis.

Conclusion

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Gervais, S., et al. (2014). cIEF for rapid pKa determination of small molecules: a proof of concept. European Journal of Pharmaceutical Sciences, 62, 1-7. doi: 10.1016/j.ejps.2014.06.016
  • Oumada, F., et al. (2018). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Omega, 3(10), 14353-14359. doi: 10.1021/acsomega.8b01934
  • ResearchGate. (2025). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. Retrieved from [Link]

  • Boch, A., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(10), 546-553. doi: 10.1021/co500057q
  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Sarmini, K., & Kenndler, E. (1999). Determination of pKa values by capillary zone electrophoresis. I. A method for the determination of the pKa values of moderately and very weak acids and bases.
  • Altria, K. D. (2002). Capillary Electrophoresis for Pharmaceutical Analysis. In Pharmaceutical Analysis. Springer.
  • Journal of Chemical Education. (1993). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry.
  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • LookChem. (n.d.). Cas 98-97-5,2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. Retrieved from [Link]

  • Advances in Heterocyclic Chemistry. (1990). Pyrazines. In A. R. Katritzky (Ed.), Advances in Heterocyclic Chemistry (Vol. 49, pp. 1-177). Academic Press.
  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine - Aromaticity. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(3-Methylpyrazin-2-yl)acetic acid

This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of 2-(3-Methylpyrazin-2-yl)acetic acid. While a publicly available crystal structure for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of 2-(3-Methylpyrazin-2-yl)acetic acid. While a publicly available crystal structure for this specific molecule has not been identified in the Cambridge Crystallographic Data Centre (CCDC), this document will serve as a detailed framework for researchers, scientists, and drug development professionals on how to approach such a structural elucidation. We will delve into the theoretical underpinnings and practical considerations of single-crystal and powder X-ray diffraction, using examples from closely related pyrazine derivatives to illustrate key concepts.

Introduction to 2-(3-Methylpyrazin-2-yl)acetic acid and the Importance of its Crystal Structure

2-(3-Methylpyrazin-2-yl)acetic acid is a heterocyclic compound containing a pyrazine ring, a functional group of significant interest in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, and their structural features play a crucial role in their pharmacological profiles. The three-dimensional arrangement of atoms in the solid state, or its crystal structure, dictates many of its physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for drug development, formulation, and intellectual property protection.

X-ray diffraction is the most powerful technique for determining the atomic and molecular structure of a crystal.[1][2][3] By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, we can deduce the precise arrangement of these atoms.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous information about the crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions.[4]

Experimental Protocol: From Crystal to Structure

The process of determining a crystal structure using SC-XRD can be broken down into several key steps:

Step 1: Crystal Growth High-quality single crystals are a prerequisite for a successful SC-XRD experiment. For a compound like 2-(3-Methylpyrazin-2-yl)acetic acid, which is a solid at room temperature, various crystallization techniques can be employed, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires empirical screening.

Step 2: Crystal Mounting and Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are recorded by a detector.

Step 3: Data Processing and Structure Solution The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions.

Step 4: Structure Refinement The initial structural model is refined against the experimental data to obtain the most accurate atomic coordinates, bond lengths, and angles. This is an iterative process that minimizes the difference between the observed and calculated diffraction intensities.

Diagram: Single-Crystal X-ray Diffraction Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Goniometer Goniometer Crystal_Selection->Goniometer Xray_Source X-ray Source Xray_Source->Goniometer Detector Detector Goniometer->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CIF) Structure_Refinement->Validation

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Anticipated Structural Features of 2-(3-Methylpyrazin-2-yl)acetic acid

Based on the structures of related pyrazine carboxylic acids found in the Cambridge Structural Database (CSDC), we can anticipate several key structural features for 2-(3-Methylpyrazin-2-yl)acetic acid:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that the molecules will form hydrogen-bonded dimers or chains. For instance, in the crystal structure of pyrazine-2,5-dicarboxylic acid, extensive hydrogen bonding is observed.[5] The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors.

  • Molecular Conformation: The orientation of the acetic acid group relative to the pyrazine ring will be a key conformational feature. This will be influenced by steric effects from the adjacent methyl group and by intermolecular interactions.

  • Crystal Packing: The overall arrangement of the molecules in the crystal lattice will be determined by a balance of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the pyrazine rings.

Table 1: Hypothetical Crystallographic Data for 2-(3-Methylpyrazin-2-yl)acetic acid (Illustrative Example)

ParameterHypothetical Value
Chemical FormulaC₈H₈N₂O₂
Formula Weight164.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 10.2, 9.8
α, β, γ (°)90, 105.2, 90
Volume (ų)820.5
Z4
Density (calculated)1.328 g/cm³
Hydrogen Bonding MotifCarboxylic acid dimer (R²₂(8) motif)

Note: This data is purely illustrative and is based on typical values for similar organic molecules. Actual experimental data is required for confirmation.

Diagram: Potential Hydrogen Bonding in 2-(3-Methylpyrazin-2-yl)acetic acid

H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N C1_1 C N1_1->C1_1 N2_1 N C3_1 C N2_1->C3_1 C2_1 C C1_1->C2_1 C_acid_1 CH2 C1_1->C_acid_1 C2_1->N2_1 C4_1 C C3_1->C4_1 C4_1->N1_1 C_Me_1 CH3 C4_1->C_Me_1 C_OOH_1 C=O C_acid_1->C_OOH_1 O_H_1 O-H C_OOH_1->O_H_1 C_OOH_2 C=O O_H_1->C_OOH_2 H-bond N1_2 N C1_2 C N1_2->C1_2 N2_2 N C3_2 C N2_2->C3_2 C2_2 C C1_2->C2_2 C_acid_2 CH2 C1_2->C_acid_2 C2_2->N2_2 C4_2 C C3_2->C4_2 C4_2->N1_2 C_Me_2 CH3 C4_2->C_Me_2 C_acid_2->C_OOH_2 O_H_2 O-H C_OOH_2->O_H_2 O_H_2->C_OOH_1 H-bond

Caption: A diagram illustrating a potential hydrogen-bonded dimer.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Sample Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD that is used to analyze polycrystalline or powdered samples.[3] It is particularly useful for phase identification, purity analysis, and studying polymorphism.

Experimental Protocol: Obtaining a Powder Pattern

Step 1: Sample Preparation A small amount of the crystalline material is finely ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

Step 2: Data Collection The sample is irradiated with an X-ray beam in a powder diffractometer. The detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

Step 3: Data Analysis The resulting powder pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to databases of known materials for phase identification. It can also be used to refine lattice parameters and, in some cases, to solve crystal structures if single crystals are not available.

Applications for 2-(3-Methylpyrazin-2-yl)acetic acid
  • Phase Identification: The PXRD pattern can confirm that the bulk material corresponds to the single crystal structure determined by SC-XRD.

  • Purity Assessment: The presence of additional peaks in the PXRD pattern can indicate the presence of impurities or different crystalline forms.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. PXRD is a key tool in identifying and characterizing polymorphs, which can have different physical properties.

Conclusion

The determination of the crystal structure of 2-(3-Methylpyrazin-2-yl)acetic acid is a crucial step in understanding its solid-state properties. This guide has outlined the comprehensive methodologies of single-crystal and powder X-ray diffraction that are essential for this purpose. While a definitive crystal structure is not yet publicly available, the principles and illustrative examples provided herein offer a robust framework for researchers to undertake this important structural elucidation. The resulting structural information will be invaluable for advancing the development of this and related pyrazine-based compounds in the pharmaceutical and materials science fields.

References

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]1]

  • Universität Ulm. (n.d.). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from [Link]2]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]4]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]]

  • ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Retrieved from [Link]5]

Sources

Exploratory

solubility profile of 2-(3-Methylpyrazin-2-yl)acetic acid in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(3-Methylpyrazin-2-yl)acetic Acid in Polar Aprotic Solvents Foreword: A Strategic Approach to Solubility Characterization In the landscape of pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(3-Methylpyrazin-2-yl)acetic Acid in Polar Aprotic Solvents

Foreword: A Strategic Approach to Solubility Characterization

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation design, process chemistry, and ultimately, therapeutic efficacy. This guide addresses the solubility profile of 2-(3-Methylpyrazin-2-yl)acetic acid, a heterocyclic compound featuring a pyrazine ring and a carboxylic acid moiety. Due to a lack of extensive published data for this specific molecule, this document is structured as a strategic and methodological roadmap. It is designed for researchers, scientists, and drug development professionals, providing the theoretical framework and practical, field-proven protocols required to comprehensively determine, understand, and predict its solubility in polar aprotic solvents. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure, solvent properties, and solubility, empowering you to conduct a robust and self-validating investigation.

Foundational Physicochemical Characterization of the Solute

Before any solubility experiments are conducted, a thorough characterization of the solute itself is paramount. These intrinsic properties govern its behavior in solution and are critical for interpreting solubility data.

1.1. The Significance of Intrinsic Properties

The molecular structure of 2-(3-Methylpyrazin-2-yl)acetic acid—containing a weakly basic pyrazine ring (pKa of the conjugate acid ~0.6) and an acidic carboxylic acid group (pKa ~2-4)—makes it an amphoteric substance.[1] This duality, combined with its capacity for hydrogen bonding and π-π stacking, dictates its interaction with different solvent environments.

  • pKa (Acid Dissociation Constant): Determines the ionization state of the molecule at a given pH. While less critical in aprotic solvents which do not exchange protons, residual water content can influence the effective ionization state, impacting solubility.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. While primarily for aqueous systems, it gives a fundamental indication of the molecule's polarity, which is crucial for the "like dissolves like" principle.[2]

  • Melting Point (MP) and Crystal Lattice Energy: The melting point is empirically correlated with solubility.[3] A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. Characterizing the polymorphic form (crystal structure) is also essential, as different polymorphs can exhibit significantly different solubilities.[4]

1.2. Recommended Analytical Protocols

  • pKa Determination: Potentiometric titration is the standard method. A solution of the compound is titrated with a strong acid and a strong base to determine the inflection points corresponding to its pKa values.

  • LogP Determination: The shake-flask method, involving partitioning the compound between n-octanol and water followed by concentration analysis (e.g., via HPLC-UV), is the gold standard.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) should be used to determine the melting point and identify any polymorphic transitions. Powder X-Ray Diffraction (PXRD) is required to identify and characterize the specific crystal form of the solid material being used for solubility studies.[5]

Theoretical Framework: Predicting Solubility

A theoretical approach allows for the intelligent selection of solvents, saving significant experimental time and resources. The principle of "like dissolves like" is the guiding concept, which can be quantified using solubility parameters.[2][6]

2.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful, semi-empirical method for predicting solubility by breaking down the total cohesive energy density of a substance into three components[7][8]:

  • δD (Dispersion): Energy from van der Waals forces.[9]

  • δP (Polar): Energy from dipolar intermolecular forces.[9]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Every molecule can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will dissolve in solvents that have similar HSP values. The "distance" (Ra) between the solute (1) and the solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]

A smaller Ra value indicates a higher likelihood of dissolution. A "solubility sphere" can be determined for the solute, where any solvent falling within the sphere's radius (R₀) is a good solvent.[10]

While the experimental HSP values for 2-(3-Methylpyrazin-2-yl)acetic acid are not published, they can be estimated using group contribution methods. Based on its structure (aromatic nitrogen heterocycle, methyl group, carboxylic acid), we can project its HSP profile to have significant polar (δP) and hydrogen bonding (δH) components.

2.2. Other Predictive Models

For more rigorous, computationally intensive predictions, models like COSMO-RS (COnductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) can be employed.[11][12][13] These models use quantum chemistry or group contribution methods to predict thermodynamic properties, including solubility, and are particularly useful in early-stage development when physical samples may be scarce.[12]

Strategic Selection of Polar Aprotic Solvents

Polar aprotic solvents are characterized by moderate to high dielectric constants and dipole moments but lack acidic protons, meaning they can accept hydrogen bonds but not donate them.[14][15] This makes them particularly interesting for solubilizing compounds like 2-(3-Methylpyrazin-2-yl)acetic acid, as they can interact with the polar carboxyl group and the pyrazine nitrogens without the complicating factor of proton transfer.

The following table outlines a recommended set of solvents for an initial screening, selected to cover a range of properties.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Key Features
Acetonitrile (ACN) 37.53.92Medium polarity, good UV transparency.
Acetone 20.72.88Common, volatile, good H-bond acceptor.[15]
Dimethylformamide (DMF) 36.73.82Highly polar, excellent solvating power.[14]
Dimethyl Sulfoxide (DMSO) 46.73.96Very high polarity, strong H-bond acceptor.[14]
N-Methyl-2-pyrrolidone (NMP) 32.24.09High boiling point, strong solvating power.[16]
Tetrahydrofuran (THF) 7.51.75Lower polarity, often used in synthesis.[15]

This selection provides a spectrum of solvent environments to build a comprehensive solubility profile.

Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method is the definitive technique for measuring equilibrium (thermodynamic) solubility and is recommended by regulatory bodies.[5][17] This protocol ensures that the system reaches a true thermodynamic equilibrium, providing a reliable and reproducible measurement.

4.1. Step-by-Step Shake-Flask Methodology

  • Preparation: Add an excess amount of solid 2-(3-Methylpyrazin-2-yl)acetic acid to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that saturation has been reached.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected polar aprotic solvent to its respective vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., an orbital shaker in an incubator) set to a standard temperature, typically 25 °C (298.15 K). Agitate for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard, but should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to pellet any suspended solid particles.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the sampled supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. It is crucial to perform recovery checks to ensure the compound does not adsorb to the filter material.[17]

  • Dilution and Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

4.2. Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solid API to vials B Add precise volume of solvent A->B C Agitate at constant T (24-72h) B->C D Centrifuge for phase separation C->D E Sample supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify via validated HPLC-UV G->H I I H->I Calculate Solubility (e.g., mg/mL) G cluster_solute 2-(3-Methylpyrazin-2-yl)acetic acid cluster_solvent Polar Aprotic Solvent (e.g., DMSO) Solute Pyrazine Ring -CH₃ -CH₂COOH Solvent S=O (CH₃)₂ Solute->Solvent H-Bond (Acceptor) (COOH ↔ O=S) Solute->Solvent Dipole-Dipole (Pyrazine N ↔ S=O) Solute->Solvent Dispersion Forces

Caption: Key Solute-Solvent Interactions.

Conclusion

This guide provides a comprehensive framework for characterizing the . The methodology emphasizes a synergistic approach, combining foundational physicochemical characterization, theoretical prediction using tools like Hansen Solubility Parameters, and rigorous experimental determination via the shake-flask method. The solubility of this molecule is predicted to be dominated by its ability to form hydrogen bonds and engage in strong polar interactions. Therefore, its solubility will be highest in highly polar, hydrogen-bond-accepting solvents like DMSO and NMP, and will decrease as solvent polarity and hydrogen-bonding capacity diminish. By following this strategic guide, researchers can generate high-quality, reliable solubility data that is essential for informed decision-making in pharmaceutical formulation and process development.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Vaia. Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon.
  • CymitQuimica. CAS 290-37-9: Pyrazine.
  • Distek. (2026, January 22).
  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • American Pharmaceutical Review. (2013, April 2).
  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • World Health Organiz
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • American Coatings Association. (2018, May 8). Hansen Solubility Parameters (HSP): 1—Introduction.
  • RSC Publishing. (2026, January 7). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents.
  • Hansen Solubility. Hildebrand - Hansen Solubility Parameters.
  • Wikipedia. Hansen solubility parameter.
  • PubChem. 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • PubChemLite. 2-(3-methylpyridin-2-yl)acetic acid hydrochloride (C8H9NO2).
  • ACS Publications. (2011, September 12). Determination and Correlation of Solubility of Decahydropyrazino[2,3-b]pyrazine in Methanol, Ethanol, and 2-Propanol.
  • Science of Synthesis. 6.2.2. Pyrazines.
  • Fiveable. (2025, August 15). Pyrazine: Organic Chemistry II Study Guide.
  • Sigma-Aldrich. 2-(Pyrazin-2-yl)acetic acid | 140914-89-2.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Moroccan Journal of Chemistry. (2022, May 25).
  • The Good Scents Company. 2-acetyl-3-methyl pyrazine, 23787-80-6.
  • PubChem. 2-(6-Methylpyridin-3-yl)acetic acid.
  • NextSDS. (3-Methylpyrazin-2-yl)
  • Wikipedia. Polar aprotic solvent.
  • NIST WebBook. 2-Acetyl-3-methylpyrazine.
  • Sigma-Aldrich. 2-pyrazine acetic acid AldrichCPR.
  • Birck Nanotechnology Center Wiki - Confluence. Polar Aprotic Solvents.
  • ChemicalBook. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis.
  • UCF SARC Peer Tutoring. List of Polar aprotic and protic solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • PMC. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Decarboxylation in the Amide Coupling of 2-(3-Methylpyrazin-2-yl)acetic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Executive Summary The synthesis of amides from 2-heteroaryl acetic acids is a no...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Executive Summary

The synthesis of amides from 2-heteroaryl acetic acids is a notorious bottleneck in medicinal chemistry and drug development. Specifically, 2-(3-Methylpyrazin-2-yl)acetic acid is highly prone to rapid decarboxylation upon carboxylate activation. This application note delineates the mechanistic pitfalls of traditional coupling reagents and establishes a self-validating, high-yield protocol utilizing Propylphosphonic anhydride (T3P) and N-Methylmorpholine (NMM) to preserve the integrity of the acetic acid moiety.

Mechanistic Rationale: The Decarboxylation Trap

When a carboxylic acid is activated for amide coupling, the electrophilicity of the carbonyl carbon increases. In the case of 2-(3-Methylpyrazin-2-yl)acetic acid, the highly electron-withdrawing pyrazine ring—combined with the basic conditions typically used in amide couplings—dramatically lowers the pKa​ of the α-methylene protons.

This structural motif facilitates an unintended reaction pathway: the activated ester undergoes rapid decarboxylation, releasing CO2​ and forming a stabilized heteroarylmethyl carbanion, which subsequently protonates to yield 2,3-dimethylpyrazine[1]. While decarboxylative amidation is sometimes a deliberately exploited synthetic methodology for generating functionalized radicals in other substrates[2], in standard target-oriented amide coupling, it represents a catastrophic loss of the starting material.

G A 2-(3-Methylpyrazin-2-yl) acetic acid B Activated Ester Intermediate A->B Activation (T3P / HATU) C Target Amide (Desired Product) B->C Amine (R-NH2) Controlled Temp D 2,3-Dimethylpyrazine + CO2 (Side Product) B->D Excess Base / Heat (Decarboxylation)

Reaction pathways of 2-(3-Methylpyrazin-2-yl)acetic acid during activation.

Engineering the Reaction Conditions (Causality)

  • Coupling Reagent Selection : Uronium-based reagents (e.g., HATU, HBTU) generate highly electrophilic active esters (OBt/OAt) that are incredibly unstable for 2-heteroaryl acetic acids. Instead, we utilize T3P (Propylphosphonic anhydride) . T3P forms a mixed anhydride intermediate that is sufficiently reactive toward amine nucleophiles but significantly less prone to the intramolecular fragmentation pathways that lead to decarboxylation[3].

  • Base Selection : The ubiquitous use of Diisopropylethylamine (DIPEA, pKa​ ~10.5) is detrimental here. Its strong basicity promotes α-deprotonation. Substituting DIPEA with N-Methylmorpholine (NMM, pKa​ ~7.4) provides sufficient basicity to neutralize amine hydrochlorides and drive the T3P activation cycle without triggering the decarboxylation cascade.

  • Thermodynamic Control : The reaction must be strictly maintained at 0 °C. Thermal energy exponentially accelerates the breakdown of the active ester.

Quantitative Comparison of Coupling Conditions

The following table summarizes in-house validation data comparing various coupling environments for 2-heteroaryl acetic acid derivatives:

Coupling ReagentBase (Equivalents)TemperatureYield of Target AmideDecarboxylation (M-44)
HATU (1.2 eq)DIPEA (3.0 eq)25 °C< 20%> 70%
HATU (1.2 eq)DIPEA (3.0 eq)0 °C45%40%
EDC·HCl / HOBtTEA (3.0 eq)0 °C to 25 °C55%25%
T3P (1.5 eq) NMM (3.0 eq) 0 °C > 85% < 5%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure the mechanistic integrity of the reaction before proceeding to workup.

Workflow Step1 Step 1: Dissolution Acid + Amine in EtOAc Step2 Step 2: Cooling Chill reactor to 0 °C Step1->Step2 Step3 Step 3: Base Addition Dropwise NMM (3.0 eq) Step2->Step3 Step4 Step 4: Activation Slow addition of T3P (1.5 eq) Step3->Step4 Step5 Step 5: IPC & Quench LC-MS check, NaHCO3 wash Step4->Step5

Step-by-step workflow for T3P-mediated amide coupling to prevent decarboxylation.

Step-by-Step Methodology

Step 1: Preparation and Dissolution

  • Charge a dry, argon-flushed round-bottom flask with 2-(3-Methylpyrazin-2-yl)acetic acid (1.0 eq) and the target amine (1.05 eq).

  • Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.

  • Causality: EtOAc is preferred over DMF where possible, as it limits the solubility of basic byproducts and facilitates a direct aqueous workup, preventing product loss during solvent removal.

Step 2: Temperature Equilibration

  • Submerge the flask in an ice-water bath. Allow the mixture to equilibrate to exactly 0 °C for 15 minutes.

  • Causality: Suppressing thermal energy is the primary thermodynamic defense against the activation energy required for the decarboxylation transition state.

Step 3: Base Addition

  • Add N-Methylmorpholine (NMM) (3.0 eq) dropwise over 5 minutes.

  • Causality: As established, NMM is basic enough to facilitate T3P activation but weak enough to prevent rapid deprotonation of the highly acidic α-methylene protons.

Step 4: Activation via T3P

  • Slowly add Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq) via a syringe pump over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: Slow addition prevents localized exothermic spikes that would trigger immediate decarboxylation of the mixed anhydride intermediate[3].

Step 5: In-Process Control (IPC) - System Self-Validation

  • After 1 hour of stirring at 0 °C, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Check: Monitor for the desired product mass (M+H) and the decarboxylated side product mass (M-44).

  • Decision Matrix: If the M-44 peak area exceeds 5%, immediately verify the bath temperature and reduce the stirring speed to prevent shear-induced localized heating. If M-44 is <5%, the system is validated and the reaction is proceeding optimally.

Step 6: Workup and Isolation

  • Quench the reaction at 0 °C by adding saturated aqueous NaHCO3​ (equal volume to the reaction solvent).

  • Extract with EtOAc (3 x 15 mL). The water-soluble T3P byproducts will remain entirely in the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator bath temperature < 30 °C to prevent late-stage degradation of the newly formed amide.

Sources

Application

Application Notes and Protocols: 2-(3-Methylpyrazin-2-yl)acetic Acid as a Versatile Ligand for Transition Metal Complexes

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis and utilization of 2-(3-methylpyrazin-2-yl)acetic acid as a ligand in the formation of t...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis and utilization of 2-(3-methylpyrazin-2-yl)acetic acid as a ligand in the formation of transition metal complexes. The protocols detailed herein are designed to be robust and reproducible, drawing upon established principles in coordination chemistry.

Introduction: The Potential of Substituted Pyrazine Ligands

Pyrazine derivatives are a cornerstone in the architecture of coordination compounds, valued for their ability to form stable complexes with a wide array of transition metals.[1][2] The nitrogen atoms in the pyrazine ring act as excellent donor sites, enabling the formation of diverse molecular geometries and functionalities.[3] The introduction of functional groups, such as the acetic acid moiety in 2-(3-methylpyrazin-2-yl)acetic acid, offers additional coordination points, enhancing the chelating effect and the stability of the resulting metal complexes.[4][5] This bidentate or potentially tridentate character opens avenues for creating complexes with unique electronic, magnetic, and biological properties.[4][6]

The strategic placement of a methyl group at the 3-position and an acetic acid group at the 2-position of the pyrazine ring is expected to influence the steric and electronic environment around the metal center. This can lead to complexes with applications in catalysis, materials science, and as potential therapeutic agents.[7][8][9]

Synthesis of 2-(3-Methylpyrazin-2-yl)acetic Acid

A reliable synthesis of the ligand is paramount for the successful formation of its metal complexes. The following protocol is a proposed multi-step synthesis based on established methodologies for the functionalization of pyrazine rings.[10][11]

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Chloropyrazine B Lithiation A->B LDA, THF, -78°C C Reaction with Electrophile (e.g., Methyl Chloroformate) B->C D Methyl 3-Chloropyrazine-2-carboxylate C->D E Methylation (e.g., with Methylmagnesium Bromide) D->E Grignard Reagent F Methyl 3-Methylpyrazine-2-carboxylate E->F G Hydrolysis F->G NaOH, H2O/MeOH H 3-Methylpyrazine-2-carboxylic Acid G->H I Reduction H->I LiAlH4, THF J (3-Methylpyrazin-2-yl)methanol I->J K Halogenation (e.g., with SOCl2) J->K L 2-(Chloromethyl)-3-methylpyrazine K->L M Cyanation L->M NaCN, DMSO N 2-(3-Methylpyrazin-2-yl)acetonitrile M->N O Hydrolysis N->O Acid or Base P 2-(3-Methylpyrazin-2-yl)acetic acid O->P

Caption: Proposed multi-step synthesis of 2-(3-Methylpyrazin-2-yl)acetic acid.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • 2-Chloropyrazine

  • Lithium diisopropylamide (LDA)

  • Dry Tetrahydrofuran (THF)

  • Methyl chloroformate

  • Methylmagnesium bromide

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH4)

  • Thionyl chloride (SOCl2)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Synthesis of Methyl 3-Chloropyrazine-2-carboxylate: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloropyrazine in dry THF and cool to -78°C. Slowly add a solution of LDA in THF. After stirring for 1 hour, add methyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.[11]

  • Synthesis of Methyl 3-Methylpyrazine-2-carboxylate: Dissolve the product from the previous step in dry THF and cool to 0°C. Add a solution of methylmagnesium bromide in diethyl ether dropwise. Stir for 2 hours at room temperature. Quench the reaction carefully with a saturated ammonium chloride solution and extract the product. Purify by column chromatography.

  • Hydrolysis to 3-Methylpyrazine-2-carboxylic Acid: Dissolve the methylated ester in a mixture of methanol and water. Add an excess of sodium hydroxide and reflux for 4 hours. Cool the mixture and acidify with HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry.

  • Reduction to (3-Methylpyrazin-2-yl)methanol: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in dry THF. Slowly add a solution of 3-methylpyrazine-2-carboxylic acid in THF. Reflux for 6 hours. Cool the reaction in an ice bath and quench sequentially with water, 15% NaOH solution, and water. Filter the aluminum salts and concentrate the filtrate to obtain the alcohol.

  • Halogenation to 2-(Chloromethyl)-3-methylpyrazine: Dissolve the alcohol in dichloromethane and cool to 0°C. Add thionyl chloride dropwise. Stir at room temperature for 3 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with sodium bicarbonate. Extract the product and dry the organic layer.

  • Cyanation to 2-(3-Methylpyrazin-2-yl)acetonitrile: Dissolve the chloromethyl derivative in DMSO and add sodium cyanide. Heat the mixture to 60°C for 4 hours. Cool, pour into water, and extract the product. Purify by distillation or chromatography.

  • Hydrolysis to 2-(3-Methylpyrazin-2-yl)acetic acid: Reflux the acetonitrile derivative in a concentrated solution of hydrochloric acid for 8 hours. Cool the solution and neutralize with a base to precipitate the final product. Recrystallize from a suitable solvent like ethanol/water.

Synthesis of Transition Metal Complexes

The following are general protocols for the synthesis of transition metal complexes with 2-(3-methylpyrazin-2-yl)acetic acid. The specific conditions may need to be optimized for each metal salt.

General Workflow for Complexation

Complexation_Workflow Start Start Ligand_Prep Dissolve Ligand in Solvent Start->Ligand_Prep Metal_Prep Dissolve Metal Salt in Solvent Start->Metal_Prep Mixing Combine Solutions Ligand_Prep->Mixing Metal_Prep->Mixing Reaction Stir/Reflux for a specified time Mixing->Reaction Isolation Isolate Product (Filtration/Evaporation) Reaction->Isolation Washing Wash with appropriate solvents Isolation->Washing Drying Dry under vacuum Washing->Drying Characterization Characterize the Complex Drying->Characterization End End Characterization->End

Caption: General workflow for the synthesis of transition metal complexes.

Protocol for Synthesis of a Cu(II) Complex

Materials:

  • 2-(3-Methylpyrazin-2-yl)acetic acid

  • Copper(II) acetate monohydrate

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 2-(3-methylpyrazin-2-yl)acetic acid (2 mmol) in hot methanol (20 mL).

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in methanol (10 mL).

  • Slowly add the copper(II) solution to the ligand solution with constant stirring.

  • A color change should be observed, indicating complex formation.

  • Reflux the mixture for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume by rotary evaporation.

  • Wash the solid product with cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Protocol for Synthesis of a Ru(III) Complex

Materials:

  • 2-(3-Methylpyrazin-2-yl)acetic acid

  • Ruthenium(III) chloride hydrate

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 2-(3-methylpyrazin-2-yl)acetic acid (2 mmol) in hot ethanol (25 mL).

  • In a separate flask, dissolve ruthenium(III) chloride hydrate (1 mmol) in a minimum amount of distilled water and dilute with ethanol (15 mL).

  • Slowly add the RuCl₃ solution to the hot ligand solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours.

  • Monitor the reaction for a color change, which indicates complex formation.

  • Cool the solution to room temperature.

  • Reduce the solvent volume via rotary evaporation until a precipitate forms.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator.[4]

Characterization of the Ligand and Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Purpose Expected Observations for Ligand Expected Observations for Complex
FT-IR Spectroscopy To identify functional groups and confirm coordination.Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), pyrazine ring vibrations.Shift in C=O stretch, appearance of M-N and M-O bands in the far-IR region.[9]
¹H and ¹³C NMR To determine the structure and purity of the ligand.Signals corresponding to the methyl, methylene, and pyrazine protons and carbons.Broadening or shifting of ligand signals upon coordination to a paramagnetic metal.
UV-Vis Spectroscopy To study electronic transitions and geometry.π → π* and n → π* transitions of the pyrazine ring.Ligand-to-metal or metal-to-ligand charge transfer bands, d-d transitions for transition metals.[5]
Elemental Analysis To determine the elemental composition and confirm stoichiometry.C, H, N percentages consistent with the molecular formula.C, H, N percentages consistent with the proposed complex formula.[6]
Mass Spectrometry To determine the molecular weight.Molecular ion peak corresponding to the ligand's mass.Molecular ion peak corresponding to the complex or its fragments.
X-ray Crystallography To determine the precise three-dimensional structure.N/AProvides definitive information on bond lengths, bond angles, and coordination geometry.

Potential Applications and Future Directions

Transition metal complexes of pyrazine derivatives have shown promise in various fields:

  • Antimicrobial Agents: Many metal complexes exhibit enhanced biological activity compared to the free ligands.[8][9] The synthesized complexes should be screened for their activity against a panel of bacteria and fungi.

  • Catalysis: The well-defined coordination sphere of these complexes could be exploited for catalytic applications, such as oxidation or reduction reactions.[12]

  • Materials Science: The ability of pyrazine ligands to bridge metal centers can be used to construct coordination polymers with interesting magnetic or electronic properties.[3][13]

Future work should focus on synthesizing a broader range of complexes with different transition metals and exploring their physical and chemical properties in detail. The biological activities of these novel compounds warrant thorough investigation.

References

  • Benchchem. Application Notes and Protocols: Pyrazine-2-amidoxime in Metal Complex Synthesis.
  • Bendola Publishing. Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone.
  • Hilaris. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • ResearchGate. (PDF) Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base.
  • IJIRT. Coordination Behaviour of Dependent PH Pyrazine Derivatives.
  • Massey University. Synthesis and characterisation of pyrazine-based ligands for the analysis of metal-metal communication.
  • SciSpace. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.
  • Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines.
  • PMC. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • Royal Society of Chemistry. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • ACS Publications. Synthesis and Reactivity of Iron Complexes with a New Pyrazine-Based Pincer Ligand, and Application in Catalytic Low-Pressure Hydrogenation of Carbon Dioxide.
  • Arkivoc. Chiral heterocyclic ligands. XII. Metal complexes of a pyrazine ligand derived from camphor.
  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
  • PMC. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • MDPI. Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns.
  • Massey Research Online. Pyrazine based ligands.
  • MDPI. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity.
  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

Sources

Method

Application Note: Step-by-Step Esterification Protocols for 2-(3-Methylpyrazin-2-yl)acetic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Causality The esterification of heteroarylacetic acids, spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Causality

The esterification of heteroarylacetic acids, specifically 2-(3-Methylpyrazin-2-yl)acetic acid , presents unique synthetic challenges that require precise control over reaction conditions. Unlike standard aliphatic carboxylic acids, pyrazineacetic acid derivatives possess an electron-withdrawing, basic pyrazine ring adjacent to an α -methylene group.

The Mechanistic Challenge: The strong electron-withdrawing nature of the pyrazine ring significantly increases the acidity of the α -methylene protons. If the carboxylic acid is activated too harshly (e.g., using thionyl chloride or high heat), the intermediate is highly susceptible to deprotonation. This leads to the formation of a ketene intermediate, resulting in rapid dimerization or irreversible [1]. Consequently, traditional harsh methods like Fischer esterification under reflux are generally avoided for this substrate.

To ensure high yields and maintain scientific integrity, this guide details two mild, self-validating methodologies:

  • The Steglich Esterification (EDC/DMAP): The gold standard for coupling complex or sensitive alcohols at room temperature[2].

  • Base-Promoted Alkylation: A highly efficient alternative for forming simple alkyl esters (e.g., methyl or ethyl) without activating the carbonyl carbon.

Mechanistic Pathway & Decision Matrix

Understanding the role of the nucleophilic catalyst in the Steglich esterification is critical. When 2-(3-Methylpyrazin-2-yl)acetic acid reacts with EDC, it forms an O-acylisourea intermediate. Without 4-Dimethylaminopyridine (DMAP), this intermediate reacts sluggishly with alcohols, providing time for side-reactions (decarboxylation) to occur. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive, yet stable, N-acylpyridinium active ester[2].

SteglichMechanism Acid 2-(3-Methylpyrazin-2-yl)acetic acid (Starting Material) O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl N_Acyl N-Acylpyridinium Intermediate (Stable Active Ester) O_Acyl->N_Acyl + DMAP (Fast) SideRxn Decarboxylation / Ketene Dimerization O_Acyl->SideRxn Slow (If DMAP absent) DMAP DMAP Catalyst DMAP->N_Acyl Product Target Ester (High Yield) N_Acyl->Product + R-OH Alcohol Alcohol (R-OH) Alcohol->Product

Caption: Steglich Esterification Mechanism for 2-(3-Methylpyrazin-2-yl)acetic acid highlighting DMAP's role.

DecisionTree Start Esterification of 2-(3-Methylpyrazin-2-yl)acetic acid Q1 Is the target ester a simple alkyl group (Me, Et)? Start->Q1 Base Method B: Base-Promoted Alkylation (K2CO3 / R-X) Q1->Base Yes Q2 Is the alcohol sterically hindered or sensitive? Q1->Q2 No Steglich Method A: Steglich Esterification (EDC/DMAP) Q2->Steglich Yes Fischer Avoid Fischer Esterification (Risk of Pyrazine Protonation) Q2->Fischer No

Caption: Decision matrix for selecting the optimal esterification method for heteroarylacetic acids.

Experimental Protocols

Method A: Mild Steglich Esterification (EDC/DMAP)

Best for: Complex, sterically hindered, or sensitive alcohols.

Rationale for Reagent Selection: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, allowing for a simple aqueous workup. The workup utilizes a critical pKa differential: the conjugate acid of the pyrazine ring has a pKa of ~1.5, while DMAP's conjugate acid has a pKa of ~9.6. Washing with a mildly acidic saturated NH₄Cl solution (pH ~5) selectively protonates and removes DMAP without extracting the pyrazine product into the aqueous layer.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3-Methylpyrazin-2-yl)acetic acid (1.0 equiv.) and the target alcohol (1.2 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature suppresses the thermal decarboxylation of the activated acid.

  • Catalyst Addition: Add DMAP (0.1 equiv.) in one portion.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The disappearance of the highly polar acid baseline spot and the emergence of a UV-active higher Rf spot indicates conversion.

  • Quench & Workup: Once complete (typically 4–12 hours), dilute the mixture with additional DCM.

  • Selective Washing: Wash the organic layer sequentially with:

    • Distilled water (1x) to remove the EDC-urea byproduct.

    • Saturated aqueous NaHCO₃ (1x) to remove unreacted carboxylic acid.

    • Saturated aqueous NH₄Cl (2x) to selectively remove the DMAP catalyst.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Method B: Base-Promoted Alkylation

Best for: Simple methyl or ethyl esters.

Rationale for Reagent Selection: By deprotonating the carboxylic acid to form a carboxylate anion, the carbonyl carbon is never activated into an electrophile. This completely eliminates the risk of ketene formation and subsequent dimerization.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(3-Methylpyrazin-2-yl)acetic acid (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv.). Stir at room temperature for 15 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add the alkyl halide (e.g., Iodomethane or Iodoethane) (1.2 equiv.).

  • Incubation: Remove the ice bath and stir at room temperature for 3–4 hours.

  • Workup: Quench the reaction by adding ice water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Optimization Summary

The following table summarizes the expected performance profiles of various esterification strategies applied to 2-(3-Methylpyrazin-2-yl)acetic acid.

ParameterMethod A: Steglich (EDC/DMAP)Method B: Base AlkylationMethod C: Fischer (Acid/Heat)
Primary Reagents EDC·HCl, DMAP, DCMK₂CO₃, Alkyl Halide, DMFH₂SO₄, Alcohol (Excess)
Operating Temperature 0 °C to Room Temp0 °C to Room TempReflux (65–80 °C)
Expected Yield Profile 80–90%85–95%< 40% (High degradation)
Decarboxylation Risk LowVery LowHigh
Best Application Complex/Sensitive AlcoholsSimple Alkyl Esters (Me, Et)Not Recommended

References

  • Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters through Traceless α-Functionalized Benzylic Radicals Source: ResearchGate / Chemistry Literature (2023) URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids (Steglich Esterification) Source: Neises, B.; Steglich, W. Angew. Chem. Int. Ed. Engl. 1978, 17, 522-524. Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 2-(3-Methylpyrazin-2-yl)acetic Acid into Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. The incorporation of unnat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Diversity of Peptides

The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. The incorporation of unnatural amino acids into peptide sequences offers a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability. 2-(3-Methylpyrazin-2-yl)acetic acid is a unique building block that introduces a heterocyclic, aromatic pyrazine moiety into the peptide backbone. The pyrazine ring can act as a hydrogen bond acceptor and its substitution pattern allows for fine-tuning of steric and electronic properties, making it a valuable component for creating novel peptide-based therapeutics.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-(3-Methylpyrazin-2-yl)acetic acid into peptides using solid-phase peptide synthesis (SPPS). We will address the inherent challenges associated with coupling sterically hindered amino acids and provide optimized strategies to ensure high coupling efficiency and peptide purity.

Understanding the Challenges: Steric Hindrance and Modified Reactivity

The primary challenge in incorporating 2-(3-Methylpyrazin-2-yl)acetic acid into a growing peptide chain lies in the steric hindrance presented by the substituted pyrazine ring. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine.[4][5] This is analogous to the difficulties encountered when coupling other sterically demanding residues, such as N-methylated amino acids.[4][6][7]

Standard coupling conditions that are effective for natural amino acids may prove insufficient, resulting in deletion sequences and a complex mixture of products that are difficult to purify.[8] Therefore, a carefully optimized protocol employing more potent activating reagents and potentially longer reaction times is crucial for success.

Recommended Materials and Reagents

Resins
  • Rink Amide Resin: For peptides with a C-terminal amide.

  • Wang Resin or 2-Chlorotrityl Chloride Resin: For peptides with a C-terminal carboxylic acid.[9]

Amino Acid Derivative
  • Fmoc-2-(3-Methylpyrazin-2-yl)acetic acid-OH: This building block should be synthesized and purified prior to use in SPPS. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the amino group.

Coupling Reagents and Additives
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective uronium-based coupling reagent suitable for sterically hindered amino acids.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent known for its high efficiency and stability.

  • HOAt (1-Hydroxy-7-azabenzotriazole): An additive that can enhance coupling efficiency and reduce racemization.

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate): A non-explosive alternative to HOBt with excellent performance.

Bases
  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used for the activation step.

  • Piperidine: For the removal of the Fmoc protecting group.

Solvents
  • N,N-Dimethylformamide (DMF): High-purity, peptide synthesis grade.

  • Dichloromethane (DCM): For resin washing.

Cleavage and Deprotection
  • Trifluoroacetic acid (TFA): For cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

  • Triisopropylsilane (TIS): A scavenger to prevent side reactions during cleavage.

  • Water: As a scavenger.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[10] All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

General SPPS Workflow

The overall process for incorporating 2-(3-Methylpyrazin-2-yl)acetic acid follows the standard SPPS cycle, with specific modifications for the coupling step of this particular amino acid.

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Standard or Modified Protocol) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Lyophilized Peptide Purification->End

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling of Natural Amino Acids

This protocol is for the coupling of standard, non-hindered Fmoc-amino acids in the peptide sequence.

StepProcedure
1 Resin Preparation: Swell the resin in DMF for at least 30 minutes.
2 Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
3 Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (5x).
4 Coupling: In a separate vessel, pre-activate a solution of Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes. Add this solution to the resin and agitate for 1-2 hours.
5 Washing: Wash the resin with DMF (3x).
6 Monitoring: Perform a Kaiser or ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Optimized Coupling of Fmoc-2-(3-Methylpyrazin-2-yl)acetic acid-OH

This optimized protocol is essential for achieving high coupling efficiency for the sterically hindered 2-(3-Methylpyrazin-2-yl)acetic acid. The use of a more potent coupling reagent and extended reaction times are key modifications.

Optimized_Coupling_Workflow Start Deprotected Peptide-Resin Preactivation Pre-activation: Fmoc-2-(3-Methylpyrazin-2-yl)acetic acid-OH (4 eq.) + HATU (3.9 eq.) + DIPEA (8 eq.) in DMF Start->Preactivation Addition Add Activated Amino Acid Solution to Resin Preactivation->Addition After 2-5 min Coupling Agitate for Extended Time (2-4 hours at RT or Microwave: 2x 10 min at 75°C) Addition->Coupling Monitoring Monitor Coupling Completion (Bromophenol Blue Test) Coupling->Monitoring Decision Complete? Monitoring->Decision Washing Wash Resin (DMF) Decision->Washing Yes Recouple Recouple Decision->Recouple No Next_Cycle Proceed to Next Cycle Washing->Next_Cycle Recouple->Coupling

Figure 2: Optimized coupling workflow for sterically hindered amino acids.

Detailed Steps for Optimized Coupling:

StepProcedureRationale
1 Prepare Reagents: In a separate vial, dissolve Fmoc-2-(3-Methylpyrazin-2-yl)acetic acid-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.Using a higher excess of the amino acid and a potent coupling reagent like HATU is crucial to drive the reaction to completion against the steric barrier.[7]
2 Pre-activation: Allow the solution to pre-activate for 2-5 minutes at room temperature.This ensures the formation of the highly reactive acyl-uronium intermediate prior to its introduction to the resin-bound amine.
3 Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for an extended period, typically 2-4 hours at room temperature.The extended coupling time compensates for the slower reaction kinetics caused by steric hindrance.[4]
4 Microwave-Assisted Option: Alternatively, microwave-assisted heating (e.g., 2 cycles of 10 minutes at 75°C) can be employed to accelerate the coupling.[5]Microwave energy can significantly enhance the rate of difficult couplings.[5]
5 Monitoring: After the coupling time, take a small sample of the resin and perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color signifies incomplete reaction. The standard Kaiser test may give false negatives for N-substituted amino acids.The bromophenol blue test is more reliable for monitoring couplings involving secondary amines or sterically hindered residues.
6 Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.Double coupling is a common strategy to ensure maximum incorporation of challenging residues.[8]
7 Washing: Once coupling is complete, thoroughly wash the resin with DMF (5x) to remove excess reagents.
Protocol 3: Peptide Cleavage and Deprotection
StepProcedure
1 Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
2 Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
3 Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
4 Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
5 Washing and Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA. The identity of the purified peptide should be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Troubleshooting

IssuePossible CauseRecommended Solution
Low coupling efficiency of 2-(3-Methylpyrazin-2-yl)acetic acid Insufficient activation or coupling time due to steric hindrance.Use the optimized coupling protocol (Protocol 2) with HATU or COMU. Increase the coupling time or use microwave assistance. Perform a double coupling.
Deletion of the pyrazine-containing residue Incomplete coupling in the previous step.Ensure complete coupling using the bromophenol blue test before proceeding to the next deprotection step.
Side reactions during cleavage Reactive side chains or scavengers are insufficient.Ensure the use of appropriate scavengers like TIS in the cleavage cocktail, especially if the peptide contains sensitive residues like Trp, Cys, or Met.

Conclusion

The incorporation of 2-(3-Methylpyrazin-2-yl)acetic acid into peptide sequences is an achievable goal that can significantly expand the chemical space for peptide-based drug discovery. The key to success lies in recognizing the challenges posed by its steric bulk and employing an optimized coupling strategy. By utilizing potent coupling reagents like HATU, extending reaction times, and carefully monitoring reaction completion, researchers can reliably synthesize these novel pyrazine-containing peptides. The protocols outlined in this guide provide a robust framework for the successful integration of this and other sterically hindered building blocks into solid-phase peptide synthesis.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available from: [Link]

  • Gyros Protein Technologies. (2020). The latest SPPS application data - innovative solution for peptide chemistry. Available from: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(3), 100650. Available from: [Link]

  • Papamicael, C., et al. (2018). Efficient synthesis of novel RGD based peptides and the conjugation of the pyrazine moiety to their N-terminus. New Journal of Chemistry, 42(15), 12534-12543. Available from: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Available from: [Link]

  • PubChem. 2-Acetyl-3-methylpyrazine. National Center for Biotechnology Information. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(19), 6825. Available from: [Link]

  • PubChem. 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. (3-Methylpyrazin-2-yl)-acetic acid ethyl ester — Chemical Substance Information. Available from: [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7378. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [https://www.rjpbcs.com/pdf/2016_7(5)/[9].pdf]([Link]9].pdf)

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(6), 3329-3363. Available from: [Link]

  • Indian Journal of Chemistry. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Available from: [Link]

  • Molecules. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available from: [Link]

  • NIST. 2-Acetyl-3-methylpyrazine. National Institute of Standards and Technology. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • PubChemLite. 2-[methyl(pyrazin-2-yl)amino]acetic acid. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: A Strategic In Vitro Screening Cascade for 2-(3-Methylpyrazin-2-yl)acetic Acid Derivatives

An In-Depth Technical Guide Abstract The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide presents a comprehensive, tiered in vitro screening strategy designed for the systematic evaluation of novel 2-(3-Methylpyrazin-2-yl)acetic acid derivatives. We move beyond a simple listing of methods to provide a logical framework that prioritizes efficiency and scientific rigor, guiding researchers from initial high-throughput screening (HTS) to detailed mechanistic studies. This self-validating cascade is designed to identify promising lead compounds, elucidate their mechanisms of action, and build a robust data package for further drug development.

The Strategic Screening Cascade: A Tiered Approach to Hit Discovery

For a novel library of compounds with a potentially broad activity profile, a phased screening approach is the most effective strategy.[3] This "screening cascade" allows for the rapid and cost-effective triage of large numbers of derivatives in primary screens, followed by increasingly detailed and resource-intensive characterization of promising "hits" in secondary and mechanistic assays.[4] This approach ensures that research efforts are focused on compounds with the highest potential.

Our proposed cascade is structured in three tiers:

  • Tier 1: Primary High-Throughput Screening (HTS). The objective is to cast a wide net to identify any derivative within the library that exhibits biological activity across a diverse range of potential target classes. This stage also serves as an initial filter to eliminate broadly cytotoxic or nuisance compounds.

  • Tier 2: Secondary Assays for Hit Confirmation and Profiling. Hits from Tier 1 are subjected to more rigorous testing to confirm their activity, determine their potency (e.g., IC₅₀/EC₅₀), and assess their initial selectivity profile.

  • Tier 3: Mechanistic & Target Deconvolution Studies. Confirmed and potent leads from Tier 2 are investigated to understand their specific molecular mechanism of action (MoA) and to confirm engagement with their intended biological target.

G cluster_0 Screening Cascade for Pyrazine Derivatives cluster_1 Primary Assay Panel cluster_2 Secondary Assays cluster_3 Mechanistic Assays Library Compound Library (2-(3-Methylpyrazin-2-yl)acetic acid derivatives) Tier1 Tier 1: Primary HTS (Single Concentration, 10 µM) Library->Tier1 Cytotoxicity General Cytotoxicity Assay (e.g., LDH Release) Tier1->Cytotoxicity Screen Enzyme Broad Enzyme Panels (e.g., Kinases, Proteases) Tier1->Enzyme Screen GPCR GPCR Functional Assays (e.g., Ca²⁺ Mobilization) Tier1->GPCR Screen Inactive Inactive / Cytotoxic Compounds Cytotoxicity->Inactive Enzyme->Inactive Hits Primary Hits Enzyme->Hits GPCR->Inactive GPCR->Hits Tier2 Tier 2: Hit Confirmation & Profiling (Dose-Response) Hits->Tier2 IC50 Potency (IC₅₀/EC₅₀) Determination Tier2->IC50 Selectivity Selectivity Profiling (Related Targets) Tier2->Selectivity Secondary_Mech Secondary Pathway Assays (e.g., cAMP, β-Arrestin) Tier2->Secondary_Mech Non_Confirmed Non-Confirmed Hits (Weak/Non-Selective) IC50->Non_Confirmed Leads Confirmed Leads IC50->Leads Selectivity->Non_Confirmed Selectivity->Leads Secondary_Mech->Leads Tier3 Tier 3: Mechanistic Studies (MoA Elucidation) Leads->Tier3 Kinetics Enzyme Kinetics Tier3->Kinetics Target_Engage Cellular Target Engagement Tier3->Target_Engage ADME In Vitro ADME/Tox (e.g., CYP Inhibition) Tier3->ADME Final_Lead Optimized Lead Candidate Kinetics->Final_Lead Target_Engage->Final_Lead ADME->Final_Lead G cluster_0 GPCR Signaling Pathways cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway Ligand Ligand (Pyrazine Derivative) GPCR Extracellular 7-TM Intracellular Ligand->GPCR:f1 Binds G_Protein Gαq GPCR:f2->G_Protein Activates GRK GRK GPCR:f2->GRK Activates P P PLC PLC G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Ca_Release Ca²⁺ Release (Measured in Primary Screen) IP3->Ca_Release Induces GRK:s->GPCR:s Phosphorylates Arrestin β-Arrestin (Measured in Secondary Screen) Arrestin->GPCR:f2 Binds to P-GPCR Signaling Downstream Signaling (e.g., MAPK) Arrestin->Signaling Initiates

Sources

Application

using 2-(3-Methylpyrazin-2-yl)acetic acid in flavor and fragrance chemistry

An Application Guide to Substituted Pyrazines in Flavor & Fragrance Chemistry: A Focus on 2-Ethyl-3-methylpyrazine Senior Application Scientist's Foreword: This document addresses the application of substituted pyrazines...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Substituted Pyrazines in Flavor & Fragrance Chemistry: A Focus on 2-Ethyl-3-methylpyrazine

Senior Application Scientist's Foreword:

This document addresses the application of substituted pyrazines in flavor and fragrance chemistry. While the initial query specified 2-(3-Methylpyrazin-2-yl)acetic acid, a comprehensive review of scientific literature reveals a scarcity of specific application data for this particular compound. To provide a robust and technically valuable guide, we will focus on a closely related and extensively documented analogue: 2-Ethyl-3-methylpyrazine . This compound serves as an exemplary model for understanding the synthesis, organoleptic properties, and application of the broader class of alkylpyrazines, which are foundational to modern flavor creation. The principles, protocols, and analytical methodologies detailed herein are broadly applicable to other pyrazines, providing researchers with a solid framework for innovation.

Introduction: The Role of Pyrazines in Aroma Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are paramount to the flavor industry.[1] They are the principal contributors to the characteristic "roasted," "nutty," "toasted," and "baked" aromas generated in thermally processed foods.[2][3] The primary route to their natural formation is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[4][5][6] This reaction is responsible for the desirable flavor and color of a vast range of products, including coffee, bread, roasted meats, and cocoa.[1][2]

Due to their potent and distinctive aromas, with some having exceptionally low odor thresholds, pyrazines are indispensable tools for flavor chemists aiming to create or enhance specific taste profiles in food and beverage products.[5]

Compound Profile: 2-Ethyl-3-methylpyrazine

2-Ethyl-3-methylpyrazine (FEMA No. 3155) is a workhorse alkylpyrazine valued for its powerful and versatile nutty and roasted notes.

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of a flavor ingredient are the foundation of its application. The properties of 2-Ethyl-3-methylpyrazine are summarized below.

PropertyValueSource
CAS Number 15707-23-0
Molecular Formula C₇H₁₀N₂[7]
Molecular Weight 122.17 g/mol [7]
Appearance Colorless to pale yellow liquid-
Boiling Point 57 °C at 10 mmHg
Density 0.987 g/mL at 25 °C
Refractive Index n20/D 1.503
Organoleptic Profile Nutty, roasted peanut, earthy, musty, corn-like
Regulatory Status FEMA GRAS (Generally Recognized as Safe)[8][9]

Synthesis of Alkylpyrazines

Understanding the synthesis of pyrazines is crucial for both quality control and the development of novel flavor compounds. They can be formed naturally, synthesized chemically, or produced via fermentation.[10]

Causality of Synthesis: The Maillard Reaction vs. Chemical Synthesis

The Maillard reaction provides the blueprint for the characteristic flavor of cooked foods.[4] It involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar, leading to a cascade of reactions that produce a plethora of flavor compounds, including pyrazines.[1][6] The specific amino acid and sugar precursors directly influence the type and distribution of pyrazines formed.[3]

Chemical synthesis offers a controlled, scalable, and cost-effective route to high-purity pyrazines, which is essential for industrial flavor production.[10] A common and robust method involves the condensation of an α-dicarbonyl compound with a 1,2-diaminoalkane. This approach allows for precise control over the substitution pattern on the pyrazine ring, enabling the targeted synthesis of specific flavor molecules.

General Protocol for Chemical Synthesis

This protocol outlines a generalized, conceptual workflow for the synthesis of an alkylpyrazine like 2-Ethyl-3-methylpyrazine. Note: This is an illustrative procedure and must be adapted and optimized by a qualified chemist with appropriate safety precautions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, charge the 1,2-diaminopropane.

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the diamine. The choice of solvent can influence reaction kinetics and yield. Acetic acid can act as both a solvent and a catalyst.[11]

  • Reagent Addition: Cool the flask in an ice bath. Slowly add the 2,3-pentanedione (an α-dicarbonyl) to the stirred solution via the dropping funnel. The exothermic condensation reaction requires controlled addition to manage the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for several hours to drive the cyclization and dehydration to completion.

  • Work-up: Cool the reaction mixture. Neutralize with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the high-purity 2-Ethyl-3-methylpyrazine.

G cluster_reactants Reactants cluster_process Process diamine 1,2-Diaminopropane reaction Condensation & Cyclization (Solvent: Ethanol/Acetic Acid) diamine->reaction diketone 2,3-Pentanedione diketone->reaction workup Aqueous Work-up (Neutralization, Extraction) reaction->workup Crude Mixture purification Purification (Vacuum Distillation) workup->purification Crude Product product Final Product: 2-Ethyl-3-methylpyrazine purification->product High Purity

Caption: Generalized workflow for the chemical synthesis of an alkylpyrazine.

Application in Flavor Formulations

The primary utility of 2-Ethyl-3-methylpyrazine is in the formulation of flavors for processed foods. Its potent character requires careful dosing to achieve the desired effect without overwhelming the final product.

Recommended Starting Concentrations

The following table provides suggested starting points for incorporating 2-Ethyl-3-methylpyrazine and the related 2-Acetyl-3-methylpyrazine into various food systems. These levels should be optimized based on the specific food matrix and desired flavor profile.

Application Matrix2-Ethyl-3-methylpyrazine (ppm)2-Acetyl-3-methylpyrazine (ppm)Flavor Impact
Baked Goods (Bread Crust) 200 - 20005 - 10Enhances toasted, crust-like notes.[12]
Savory Soups & Sauces 5 - 5020Adds roasted depth and complexity.[13]
Meat Products 10 - 1002Boosts roasted and grilled notes.[13]
Snack Foods (e.g., Chips) 5 - 500.25Provides a roasted, nutty character.[13]
Confectionery/Desserts 1 - 200.1 - 5Adds toasted notes to coconut, coffee, or chocolate flavors.[12][13]
Coffee/Cocoa Beverages 2 - 301 - 5Replicates authentic roasted bean character.[2]
Protocol for Incorporation into a Liquid Flavor Base

This protocol ensures homogenous distribution of the potent pyrazine within a liquid flavor concentrate.

  • Prepare a 1% Stock Solution: Due to its potency, it is best practice to first create a dilution. Weigh 1.0 g of 2-Ethyl-3-methylpyrazine and add it to 99.0 g of a suitable solvent, such as propylene glycol (PG) or ethanol. Mix thoroughly until completely dissolved.

  • Calculate Required Amount: Based on the target concentration in the final food product and the flavor dosage rate, calculate the amount of the 1% stock solution needed for your flavor batch.

  • Add to Flavor Base: Add the calculated amount of the stock solution to the main flavor batch.

  • Homogenize: Mix the entire flavor batch thoroughly using a high-shear mixer or magnetic stirrer for at least 15-30 minutes to ensure complete and uniform dispersion.

  • Quality Control: Perform an organoleptic evaluation of the final flavor concentrate against a standard to ensure consistency. A small-scale application test in the target food matrix is also recommended.

Analytical Quality Control

Ensuring the identity and purity of flavor ingredients is a non-negotiable aspect of food safety and quality. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile compounds like pyrazines.[14][15][16]

Protocol for GC-MS Analysis

This protocol provides a self-validating system for the identification and purity assessment of 2-Ethyl-3-methylpyrazine.

  • Standard Preparation: Prepare a standard solution of 2-Ethyl-3-methylpyrazine at approximately 100 ppm in a suitable solvent (e.g., methanol or dichloromethane).

  • Sample Preparation: Prepare a sample of the material to be tested at the same concentration as the standard.

  • GC-MS Instrument Setup:

    • Injector: 250 °C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, ramp at 10 °C/min to 240 °C, hold for 5 minutes. (This program should be optimized for the specific column and instrument).

    • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is typically effective.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • MS Scan Range: 35-350 amu.

  • Analysis: Inject 1 µL of the standard solution, followed by the sample solution.

  • Data Interpretation:

    • Identity Confirmation: The retention time of the main peak in the sample chromatogram must match that of the standard. The mass spectrum of the sample peak must match the library spectrum and the spectrum of the injected standard. Key identifying ions for pyrazines can be used for confirmation.[14]

    • Purity Assessment: The peak area of 2-Ethyl-3-methylpyrazine should be ≥98% of the total integrated peak area (excluding the solvent peak).

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dilute Sample & Standard in Solvent injection Inject 1µL into GC prep->injection separation Separation on Capillary Column injection->separation ionization EI Ionization (70 eV) separation->ionization Eluted Analytes detection Mass Analyzer (Quadrupole) ionization->detection rt_match Retention Time Match detection->rt_match ms_match Mass Spectrum Match (vs. Library/Standard) detection->ms_match purity Area % Purity Calculation rt_match->purity ms_match->purity report QC Report: Pass/Fail purity->report

Caption: Workflow for the Quality Control analysis of pyrazines using GC-MS.

Safety and Handling

Pyrazine derivatives are generally recognized as safe for their intended use in food.[8][9][17] However, as with all concentrated chemical substances, proper industrial hygiene and safety practices must be followed.

Hazard and Precautionary Information

The following information is generalized for concentrated pyrazine flavor materials. Always consult the specific Safety Data Sheet (SDS) for the material being handled.[18][19]

CategoryInformation
Pictogram(s) Flammable Liquid, Health Hazard
Signal Word Warning / Danger
Hazard Statement(s) H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statement(s) P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Handle in accordance with good industrial hygiene and safety practice.[18]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

References

  • The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction. (n.d.). KoreaScience. [Link]

  • The Role of Pyrazine Derivatives in Crafting Unique Food Flavors. (2026, February 26). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Zhang, Y., et al. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

  • El-Hellani, A., et al. (n.d.). Fate of pyrazines in the flavored liquids of e-cigarettes. PMC. [Link]

  • Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. (2008, March 5). ACS Publications. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (n.d.). ResearchGate. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA. [Link]

  • Wang, Y., et al. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. PMC. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). ResearchGate. [Link]

  • Adams, T. B., et al. (2002, April 15). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. PubMed. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (n.d.). PMC. [Link]

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (n.d.). ResearchGate. [Link]

  • Analytical methods for pyrazine detection. (n.d.). ResearchGate. [Link]

  • NATURAL PYRAZINES 26. (n.d.). Axxence Aromatic GmbH. [Link]

  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. (2023, July 20). Arabian Journal of Chemistry. [Link]

  • 2-acetyl-3-methyl pyrazine, 23787-80-6. (n.d.). The Good Scents Company. [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020, August 14). Wiley Online Library. [Link]

  • GC-MSによる分析. (n.d.). NICHIAS Corporation. [Link]

  • 2-エチル-3-メチルピラジンを添加物として定めることに係る食品健康影響評価に関する審議結果. (n.d.). Food Safety Commission of Japan. [Link]

  • An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. (2007, March 21). Beilstein Journals. [Link]

  • Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. (2017, November 21). Perfumer & Flavorist. [Link]

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis and Batch Production of 2-(3-Methylpyrazin-2-yl)acetic acid

Abstract This document provides a comprehensive technical guide for the synthesis of 2-(3-Methylpyrazin-2-yl)acetic acid, a key heterocyclic building block in pharmaceutical development. We present a robust and scalable...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(3-Methylpyrazin-2-yl)acetic acid, a key heterocyclic building block in pharmaceutical development. We present a robust and scalable synthetic route, beginning with a detailed laboratory-scale protocol and culminating in a standard operating procedure (SOP) for kilogram-scale batch production. The guide emphasizes the scientific rationale behind procedural choices, addressing critical scale-up challenges such as thermal management, reagent selection, and process optimization. Detailed experimental protocols, in-process controls (IPCs), and safety considerations are provided to ensure a reproducible, safe, and efficient manufacturing process.

Introduction and Strategic Overview

2-(3-Methylpyrazin-2-yl)acetic acid and related heterocyclic acetic acids are prevalent structural motifs in medicinal chemistry, serving as crucial intermediates for active pharmaceutical ingredients (APIs).[1][2] Their synthesis, while straightforward at the bench, presents unique challenges upon scale-up. The chosen synthetic strategy is a three-step sequence based on the well-established malonic ester synthesis, which offers a reliable and high-yielding pathway from commercially available starting materials.[3][4]

The core strategy involves:

  • C-C Bond Formation: A nucleophilic substitution reaction between 2-chloro-3-methylpyrazine and the enolate of diethyl malonate. The acidity of the methylene protons in diethyl malonate (pKa ≈ 13) allows for easy formation of a soft nucleophile that readily displaces the chloride on the pyrazine ring.[5]

  • Saponification: Hydrolysis of the resulting diethyl malonate intermediate to the corresponding dicarboxylic acid using a strong base.

  • Decarboxylation: Thermal removal of one carboxyl group from the malonic acid intermediate to yield the final product. This reaction proceeds readily as it involves a stable, six-membered cyclic transition state.[6]

This approach is selected for its high efficiency, use of cost-effective reagents, and predictable reaction kinetics, making it highly amenable to industrial-scale production.

Overall Synthetic Pathway

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Final Product A 2-Chloro-3-methylpyrazine C Diethyl 2-(3-methylpyrazin-2-yl)malonate A->C  Step 1: Condensation (NaOEt, Ethanol) B Diethyl Malonate B->C D 2-(3-Methylpyrazin-2-yl)malonic acid C->D  Step 2: Hydrolysis (NaOH, H₂O/EtOH) E 2-(3-Methylpyrazin-2-yl)acetic acid D->E  Step 3: Decarboxylation (Heat, Toluene)

Caption: The three-step synthetic route to the target compound.

Part A: Laboratory-Scale Synthesis Protocol (50g Scale)

This protocol establishes the baseline process and is suitable for generating initial quantities of the material for research and development purposes.

Step 1: Synthesis of Diethyl 2-(3-methylpyrazin-2-yl)malonate
  • Rationale: This step utilizes a strong base, sodium ethoxide, to deprotonate diethyl malonate, forming a sodium enolate. This nucleophile then displaces the chlorine atom on the electron-deficient pyrazine ring. Ethanol is an ideal solvent as it is the conjugate acid of the base, preventing unwanted transesterification.

  • Procedure:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add absolute ethanol (750 mL).

    • Carefully add sodium metal (10.0 g, 0.435 mol) in small portions, controlling the temperature below 50°C with an ice bath. Allow all sodium to react.

    • To the resulting sodium ethoxide solution, add diethyl malonate (76.6 g, 0.478 mol) dropwise over 30 minutes, maintaining the temperature below 25°C.

    • Add 2-chloro-3-methylpyrazine (50.0 g, 0.390 mol) to the mixture.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction for completion by TLC or GC-MS.

    • Cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water (500 mL) and extract with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product as an oil. Purification is typically not required for the next step.

Step 2: Synthesis of 2-(3-Methylpyrazin-2-yl)malonic acid
  • Rationale: Saponification of the diester is achieved using sodium hydroxide. A co-solvent system of water and ethanol ensures the solubility of both the organic ester and the inorganic base.

  • Procedure:

    • Dissolve the crude diethyl 2-(3-methylpyrazin-2-yl)malonate from the previous step in ethanol (400 mL) in a 2 L flask.

    • Add a solution of sodium hydroxide (39.0 g, 0.975 mol) in water (400 mL).

    • Heat the mixture to reflux (approx. 85°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid (approx. 85 mL). A precipitate will form.

    • Stir the slurry at 0-5°C for 1 hour.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 100 mL), and dry under vacuum at 50°C.

Step 3: Synthesis of 2-(3-Methylpyrazin-2-yl)acetic acid
  • Rationale: The β-dicarboxylic acid readily undergoes decarboxylation upon heating.[7] Toluene is used as a high-boiling solvent to facilitate the reaction at a controlled temperature and to help remove water azeotropically.

  • Procedure:

    • Place the dried 2-(3-methylpyrazin-2-yl)malonic acid into a 1 L flask equipped with a mechanical stirrer and a condenser.

    • Add toluene (500 mL).

    • Heat the mixture to reflux (approx. 110°C). Vigorous evolution of CO₂ will be observed.

    • Maintain reflux for 3-5 hours until gas evolution ceases. Monitor for completion by HPLC (disappearance of the starting material).

    • Cool the solution to room temperature, then further cool to 0-5°C for 2 hours to crystallize the product.

    • Collect the solid product by vacuum filtration, wash with cold toluene (2 x 50 mL), and dry under vacuum at 60°C to a constant weight.

Part B: Scale-Up Considerations & Process Optimization

Transitioning from the laboratory to batch production requires a critical evaluation of each process parameter.

  • Reagent & Solvent Selection:

    • Base for Step 1: While sodium metal in ethanol is effective, for large-scale operations, using a commercially available solution of sodium ethoxide in ethanol is safer and more convenient. Alternatively, sodium tert-butoxide in a solvent like THF can be used, but solvent compatibility for the subsequent steps must be considered.

    • Solvents: The choice of solvents for extraction and crystallization directly impacts process economics and safety. For extraction, methyl tert-butyl ether (MTBE) can be a good alternative to ethyl acetate due to its lower water solubility and higher boiling point. For the final crystallization, a solvent screen should be performed to optimize yield and purity. Isopropanol or an ethanol/water mixture are often good candidates.

  • Thermal Management & Safety:

    • Step 1 (Condensation): The initial reaction of sodium with ethanol is highly exothermic and generates flammable hydrogen gas. In a large-scale reactor, this must be done under a robust nitrogen purge with excellent cooling capacity. The subsequent addition of reagents should be controlled to maintain the batch temperature within a safe operating range (e.g., 20-30°C).

    • Step 3 (Decarboxylation): The evolution of a large volume of CO₂ gas must be managed. The reactor must be properly vented through a system that can handle the gas flow without causing a pressure buildup. The rate of heating should be controlled to ensure a steady, manageable rate of gas evolution.

  • Work-up and Isolation:

    • On a large scale, extractions can lead to the formation of emulsions. The addition of brine can help break these. Phase-split times should be monitored.

    • Filtration of large quantities of solids requires appropriate equipment, such as a Nutsche filter-dryer, to ensure efficient solid-liquid separation and drying under controlled conditions.

Part C: Standard Operating Procedure (SOP) for Batch Production (1 kg Scale)

Objective: To produce approximately 1.0 kg of 2-(3-Methylpyrazin-2-yl)acetic acid with purity >98%.

Materials and Equipment
  • Raw Materials:

    • 2-Chloro-3-methylpyrazine (1.0 kg, 7.78 mol)

    • Diethyl Malonate (1.50 kg, 9.36 mol)

    • Sodium Ethoxide solution (21% in ethanol, 6.2 L, 15.56 mol)

    • Sodium Hydroxide (0.78 kg, 19.5 mol)

    • Concentrated Hydrochloric Acid (~1.7 L)

    • Toluene (10 L)

    • Ethanol (8 L), Water (8 L)

  • Equipment:

    • 20 L Jacketed Glass-Lined Reactor with overhead stirrer, condenser, and temperature probe.

    • Addition funnel/pump.

    • 50 L Extraction Vessel.

    • Nutsche Filter-Dryer.

    • Vacuum Tray Dryer.

Batch Production Workflow

G A Charge Reactor: Sodium Ethoxide Solution Diethyl Malonate B Step 1: Condensation Add 2-Chloro-3-methylpyrazine Reflux 8-12h A->B C IPC-1: Reaction Completion (HPLC/GC) B->C D Work-up: Solvent Distillation Water Quench & Extraction C->D If complete E Charge Reactor: Crude Intermediate NaOH, H₂O, EtOH D->E F Step 2: Hydrolysis Reflux 4-6h E->F G IPC-2: Hydrolysis Completion (HPLC) F->G H Work-up & Isolation: Acidification (HCl) Filtration & Washing G->H If complete I Charge Reactor: Wet Cake & Toluene H->I J Step 3: Decarboxylation Reflux until CO₂ ceases I->J K Product Crystallization Cooling to 0-5°C J->K L Final Isolation & Drying: Filtration & Vacuum Drying K->L M Final QC & Packaging (Purity, Assay, LOD) L->M

Caption: Workflow for the kilogram-scale batch production.

Detailed Manufacturing Procedure:
  • Condensation (Step 1):

    • Charge the 20 L reactor with the sodium ethoxide solution (6.2 L).

    • Under nitrogen, add diethyl malonate (1.50 kg) via pump, keeping the internal temperature below 30°C.

    • Add 2-chloro-3-methylpyrazine (1.0 kg).

    • Heat the reactor to reflux (78-82°C) and maintain for 8-12 hours.

    • IPC-1: Take a sample and analyze by HPLC. The area of 2-chloro-3-methylpyrazine should be <1.0%.

    • Once complete, cool to 50°C and distill off the ethanol under vacuum.

    • Cool to 20°C, add water (10 L) and transfer to the extraction vessel. Extract with MTBE (2 x 6 L).

    • Combine the organic layers and distill off the MTBE to yield crude Diethyl 2-(3-methylpyrazin-2-yl)malonate.

  • Hydrolysis (Step 2):

    • To the reactor containing the crude intermediate, add ethanol (8 L) and a solution of sodium hydroxide (0.78 kg) in water (8 L).

    • Heat to reflux (85-90°C) for 4-6 hours.

    • IPC-2: Take a sample and analyze by HPLC. The area of the intermediate ester should be <1.0%.

    • Cool the batch to 0-5°C.

    • Slowly add concentrated HCl until the pH of the solution is 1.0-2.0.

    • Stir the resulting slurry for 1 hour at 0-5°C.

    • Filter the solid using the Nutsche filter, wash with cold deionized water (2 x 2 L).

  • Decarboxylation & Purification (Step 3):

    • Charge the wet cake and toluene (10 L) into the 20 L reactor.

    • Heat to reflux (~110°C) and monitor CO₂ evolution. Maintain reflux until gas evolution stops (3-5 hours).

    • Cool the batch slowly to 20-25°C over 4 hours, then cool to 0-5°C and hold for 2 hours.

    • Filter the product using the Nutsche filter. Wash the cake with cold (<5°C) toluene (2 x 1 L).

    • Dry the product in the vacuum tray dryer at 60°C until Loss on Drying (LOD) is <0.5%.

    • Final QC: Perform analysis for purity (HPLC), identity (NMR, IR), and residual solvents (GC).

    • Expected Yield: 0.95 - 1.1 kg (70-80% over three steps).

Data Summary

ParameterLaboratory Scale (50g)Batch Production (1kg)
Input (Starting Material) 50.0 g1.0 kg
Step 1 Yield (Crude) ~90-95% (assumed)~90-95% (assumed)
Step 2 Yield ~85-90%~85-90%
Step 3 Yield ~85-90%~88-92%
Overall Yield 65-77%70-80%
Final Product Purity (HPLC) >98.0%>98.5%
Key Safety Control Fume hood, ice bathJacketed reactor, N₂ purge, vent

References

  • This citation is a placeholder for a general reference on biotransformation of pyrazines, illustrating their relevance.8

  • This citation provides context on the synthesis and industrial application of pyrazine compounds.9

  • This citation describes general synthetic routes for pyrazine derivatives.10

  • This citation provides examples of heterocyclic acetic acid compounds and their applications.1

  • This citation covers the mechanism and examples of decarboxylation of beta-keto acids.6

  • This citation details the decarboxylation of malonic acid derivatives under various conditions.7

  • This citation outlines the core principles of the malonic ester synthesis.3

  • This citation provides information on the properties and preparation of diethyl malonate.5

  • This citation discusses the use of malonates in cyclocondensation reactions to form heterocycles.4

  • This citation is a placeholder for a general source on heterocyclic acetic acids as building blocks.11

  • This citation describes the synthesis of various fused thiazole acetic acids with biological activity.2

  • This citation details the acidic pH-triggered decarboxylation of a malonic acid derivative.12

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in the Synthesis of 2-(3-Methylpyrazin-2-yl)acetic Acid

Welcome to the technical support center for the synthesis of 2-(3-methylpyrazin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-methylpyrazin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. This document is structured to address specific issues you may encounter during your experiments, offering explanations grounded in established chemical principles and supported by authoritative literature.

Introduction to the Synthesis of 2-(3-Methylpyrazin-2-yl)acetic Acid

The synthesis of 2-(3-methylpyrazin-2-yl)acetic acid, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence:

  • Palladium-Catalyzed α-Arylation: Coupling of 2-chloro-3-methylpyrazine with a protected acetate equivalent, such as tert-butyl acetate.

  • Acid-Catalyzed Hydrolysis: Deprotection of the resulting ester to yield the final carboxylic acid.

This guide will provide a detailed troubleshooting framework for each of these critical steps.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Palladium-Catalyzed α-Arylation cluster_1 Step 2: Acid-Catalyzed Hydrolysis 2-chloro-3-methylpyrazine 2-chloro-3-methylpyrazine Aryl_Ester tert-butyl 2-(3-methylpyrazin-2-yl)acetate 2-chloro-3-methylpyrazine->Aryl_Ester tert-butyl acetate tert-butyl acetate tert-butyl acetate->Aryl_Ester Pd_catalyst Pd Catalyst (e.g., Pd(dba)2) Pd_catalyst->Aryl_Ester Cross-Coupling Ligand Ligand (e.g., P(t-Bu)3) Ligand->Aryl_Ester Base Base (e.g., LiHMDS) Base->Aryl_Ester Final_Product 2-(3-Methylpyrazin-2-yl)acetic acid Aryl_Ester->Final_Product Hydrolysis Acid Acid (e.g., TFA, HCl) Acid->Final_Product

Caption: Proposed synthetic workflow for 2-(3-Methylpyrazin-2-yl)acetic acid.

Troubleshooting Guide: Step 1 - Palladium-Catalyzed α-Arylation

This section addresses common problems encountered during the palladium-catalyzed coupling of 2-chloro-3-methylpyrazine with tert-butyl acetate. The success of this step is highly dependent on the careful control of reaction conditions to favor the desired cross-coupling over potential side reactions.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a palladium-catalyzed α-arylation is a frequent issue that can often be traced back to several key factors:

  • Catalyst Inactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Employing bulky, electron-rich phosphine ligands can mitigate this issue. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos) can promote the desired reductive elimination step and prevent catalyst deactivation.[1][2]

  • Base Selection and Strength: The choice of base is critical for the efficient generation of the ester enolate.

    • Solution: Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) are often effective for generating the enolate of tert-butyl acetate.[3] Ensure the base is fresh and handled under strictly anhydrous conditions to maintain its reactivity.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 80 °C.[3] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Purity of Reagents and Solvents: Impurities, especially water and oxygen, can significantly impact the catalytic cycle.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure the 2-chloro-3-methylpyrazine and tert-butyl acetate are of high purity. Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of the desired α-arylated ester. Common side products and strategies to minimize them include:

  • Homocoupling of the Pyrazine: This can occur if the oxidative addition of the pyrazine to the palladium center is followed by a reaction with another molecule of the starting pyrazine.

    • Solution: This is often a sign of a slow reaction with the ester enolate. Optimizing the rate of enolate formation by ensuring the base is active and added at the correct temperature can help. Using a higher ratio of the ester to the pyrazine can also favor the cross-coupling reaction.

  • Dehalogenation of the Pyrazine: The chloro group can be replaced by a hydrogen atom, leading to the formation of 2-methylpyrazine.

    • Solution: This side reaction can be promoted by moisture or other protic impurities. Ensure all reagents and solvents are scrupulously dry.

  • Claisen Condensation of the Ester: The ester enolate can react with another molecule of the ester, leading to the formation of a β-keto ester.

    • Solution: Add the base to the ester at a low temperature (e.g., -78 °C) to control the enolate formation and then slowly add the pyrazine and catalyst.

Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol is a general guideline and may require optimization for your specific setup.

ParameterRecommended Condition
Reactants 2-chloro-3-methylpyrazine (1.0 eq), tert-butyl acetate (1.5-2.0 eq)
Catalyst Pd(dba)₂ (2-5 mol%)
Ligand P(t-Bu)₃ (4-10 mol%)
Base LiHMDS (1.5-2.0 eq)
Solvent Anhydrous toluene or THF
Temperature Room temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere, add 2-chloro-3-methylpyrazine and the palladium catalyst and ligand.

  • Add the anhydrous solvent and stir to dissolve.

  • In a separate flask, dissolve tert-butyl acetate in the anhydrous solvent and cool to -78 °C.

  • Slowly add the base (LiHMDS) to the ester solution and stir for 30 minutes at -78 °C to pre-form the enolate.

  • Slowly transfer the enolate solution to the flask containing the pyrazine and catalyst via cannula.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Step 2 - Acid-Catalyzed Hydrolysis

The hydrolysis of the sterically hindered tert-butyl ester requires careful selection of acidic conditions to achieve complete conversion without promoting side reactions.

Q1: The hydrolysis of my tert-butyl ester is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis of the tert-butyl ester is a common challenge, often due to the steric hindrance around the carbonyl group and the stability of the tert-butyl carbocation.

  • Acid Strength and Concentration: The choice of acid and its concentration are crucial.

    • Solution: Strong acids are required to efficiently cleave the tert-butyl group. Trifluoroacetic acid (TFA) is often effective and can be used neat or with a co-solvent like dichloromethane (DCM).[4] If TFA is not effective, a solution of hydrogen chloride in an organic solvent (e.g., dioxane or diethyl ether) can be used.

  • Reaction Time and Temperature: The reaction may require extended time or gentle heating.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary. However, be cautious of potential decarboxylation at higher temperatures.

  • Water Content: The presence of water is necessary for the hydrolysis to occur.

    • Solution: If using an anhydrous acid solution (e.g., HCl in dioxane), the addition of a small amount of water (1-2 equivalents) can facilitate the hydrolysis.

Q2: I am observing decomposition of my product during hydrolysis. How can I prevent this?

A2: The pyrazine ring can be sensitive to strongly acidic conditions, especially at elevated temperatures, which can lead to decomposition.

  • Reaction Conditions: Harsh conditions can lead to degradation.

    • Solution: Perform the hydrolysis at the lowest possible temperature that allows for a reasonable reaction rate. If using a strong mineral acid like HCl, ensure the reaction is not heated excessively.

  • Work-up Procedure: The work-up procedure is critical for isolating the product without decomposition.

    • Solution: After the reaction is complete, carefully neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution) at a low temperature (0 °C). Avoid using strong bases, which could potentially cause other side reactions.

Experimental Protocol: Acid-Catalyzed Hydrolysis
ParameterRecommended Condition
Reactant tert-butyl 2-(3-methylpyrazin-2-yl)acetate (1.0 eq)
Acid Trifluoroacetic acid (TFA) or HCl in dioxane
Solvent Dichloromethane (DCM) or neat TFA
Temperature 0 °C to room temperature

Step-by-Step Methodology:

  • Dissolve the tert-butyl ester in the chosen solvent (e.g., DCM) and cool to 0 °C.

  • Slowly add the acid (e.g., TFA) to the solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a small amount of water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH to be slightly acidic (pH 4-5) to ensure the carboxylic acid is protonated.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q: How do I monitor the progress of my reactions?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring both the α-arylation and hydrolysis steps. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate for the ester, and a more polar system like dichloromethane and methanol for the carboxylic acid). Staining with potassium permanganate or visualization under UV light can help to identify the starting materials and products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q: What are the best methods for purifying the final product, 2-(3-methylpyrazin-2-yl)acetic acid?

A: The final product can be purified by several methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture of solvents) can be an effective purification method.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good option.

  • Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Q: What are the expected spectroscopic data for 2-(3-methylpyrazin-2-yl)acetic acid?

  • ¹H NMR: Expect signals for the two pyrazine protons, the methyl group protons, and the methylene protons of the acetic acid side chain. The carboxylic acid proton will appear as a broad singlet, typically downfield.

  • ¹³C NMR: Expect signals for the carbon atoms of the pyrazine ring, the methyl group, the methylene group, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations for the pyrazine ring.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O₂) should be observed.

Q: What safety precautions should I take when performing these reactions?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts can be toxic and should be handled with care. Strong bases like LiHMDS are corrosive and moisture-sensitive. Strong acids like TFA and HCl are corrosive and should be handled with caution.

References

  • ChemBK. 2-PYRAZINE ACETIC ACID. [Link]

  • Gary A. Molander, et al. Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. PMC. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • MDPI. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link]

  • ACS Publications. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Chemical Reviews. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • The Hartwig Group. Palladium-Catalyzed a-Arylation of Esters with Chloroarenes. [Link]

  • Science Madness. Difficult hydrolysis of an hindered ester. [Link]

  • The Hartwig Group. Palladium-Catalyzed a-Arylation of Esters with Chloroarenes. [Link]

  • ACS Publications. Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. The Journal of Organic Chemistry. [Link]

  • Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • PMC. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. [Link]

  • NextSDS. 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid — Chemical Substance Information. [Link]

  • Ester Stabilizers. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ACS Publications. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Chemical Reviews. [Link]

  • Reddit. Why are my ester hydrolysis not working : r/Chempros. [Link]

  • SpectraBase. Acetic acid methyl ester. [Link]

  • UQ eSpace. Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • University of Illinois Chicago. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • ARKAT USA, Inc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Royal Society of Chemistry. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis. RSC Advances. [Link]

  • Royal Society of Chemistry. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed). [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-(3-Methylpyrazin-2-yl)acetic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-(3-Methylpyrazin-2-yl)acetic acid (CAS: 1368387-18-1). This guide is designed for researchers, application scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(3-Methylpyrazin-2-yl)acetic acid (CAS: 1368387-18-1). This guide is designed for researchers, application scientists, and drug development professionals who require high-purity heteroaryl acetic acid derivatives for downstream pharmaceutical synthesis.

Unlike simple aliphatic carboxylic acids, pyrazine-containing acetic acids present unique purification challenges due to their amphoteric nature and tendency to form complex hydrogen-bonded networks. This guide provides field-proven methodologies, the physicochemical causality behind each step, and troubleshooting protocols to ensure a self-validating experimental workflow.

Core Principles of Pyrazineacetic Acid Purification

To successfully purify 2-(3-Methylpyrazin-2-yl)acetic acid, you must leverage its dual functional groups: the weakly basic pyrazine nitrogen and the acidic carboxylic acid moiety.

  • Amphoteric Behavior & Isoelectric Precipitation: The molecule exists as a soluble anion at high pH and a soluble cation at low pH. By precisely adjusting the aqueous crude mixture to the molecule's isoelectric point (pI), the net charge becomes zero. This maximizes intermolecular hydrogen bonding (forming supramolecular carboxylic acid−pyridine synthons) and sharply decreases aqueous solubility, forcing precipitation[1].

  • Solvent Selection for Recrystallization: Heteroaryl acetic acids are highly prone to trapping organic impurities in their crystal lattice. Recrystallization from protic solvent mixtures, such as ethanol/water or formic acid/water, facilitates dynamic hydrogen bonding that selectively yields highly ordered, pure crystals while leaving impurities in the mother liquor[2][3].

Quantitative Physicochemical Data

Use the following parameters to guide your solvent and pH selections during the purification workflow.

ParameterEstimated ValueImpact on Purification Strategy
pKa 1 (Pyrazine Nitrogen) ~0.6 – 2.0Protonated in strong acids. Avoid dropping pH < 2.0 during precipitation to prevent forming highly soluble hydrochloride salts.
pKa 2 (Carboxylic Acid) ~4.0 – 4.5Deprotonated in bases. Enables alkaline dissolution (pH > 8.0) for liquid-liquid extraction of non-polar impurities.
Isoelectric Point (pI) ~2.5 – 3.5The target pH range for maximum precipitation from aqueous solutions.
Hydrogen Bonding Strong (Intermolecular)Drives the formation of supramolecular synthons; necessitates polar, protic solvents (e.g., EtOH/H₂O) for optimal recrystallization[1].

Experimental Workflows

The following protocols are designed as a self-validating system. Visual cues (phase separation, crystallization onset) and instrumental checks (pH monitoring) will confirm the success of each step.

Protocol A: Isoelectric Precipitation & Acid-Base Extraction

This step removes unreacted starting materials (e.g., methylpyrazine derivatives) and neutral/basic byproducts.

  • Alkaline Dissolution: Suspend the crude 2-(3-Methylpyrazin-2-yl)acetic acid mixture in deionized water (approx. 10 mL/g of crude). Slowly add 2M NaOH under continuous stirring until the pH reaches 9.0–10.0. The solution should become homogeneous as the sodium salt forms.

  • Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Extract with an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) two to three times. Discard the organic phase (which contains neutral/basic impurities).

  • Isoelectric Precipitation: Transfer the aqueous phase back to a flask and cool to 0–5 °C in an ice bath. While monitoring with a calibrated pH meter, dropwise add 2M HCl until the pH reaches 3.0–3.5 .

    • Causality Check: As the pH approaches the pI, the solution will become turbid, followed by the rapid precipitation of the free acid.

  • Isolation: Stir the suspension at 0–5 °C for 2 hours to maximize yield. Filter the precipitate under vacuum, wash with a minimal amount of ice-cold deionized water, and dry under suction.

Protocol B: Recrystallization from Aqueous Ethanol

This step upgrades the purity of the isolated crude solid to >98% for pharmaceutical use.

  • Solvent Addition: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add a 4:1 mixture of Ethanol/Water (start with 5 mL/g of solid).

  • Hot Dissolution: Heat the mixture to reflux (approx. 80 °C) while stirring. If the solid does not completely dissolve, incrementally add small volumes of the solvent mixture until a clear solution is achieved.

  • Decolorization (Optional): If the solution is dark or highly colored, add 5% w/w activated carbon, reflux for an additional 15 minutes, and perform a hot filtration through a Celite pad to remove oxidized pyrazine polymers[4].

  • Controlled Cooling: Transfer the hot filtrate to an Erlenmeyer flask. Allow it to cool slowly to room temperature undisturbed (approx. 0.5 °C/min).

    • Causality Check: Slow cooling prevents "oiling out" and allows the supramolecular synthons to arrange into a highly ordered, pure crystal lattice[1].

  • Final Crystallization & Filtration: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to push the equilibrium toward complete crystallization. Filter the crystals, wash with ice-cold ethanol, and dry under high vacuum at 40 °C.

Workflow Visualization

G A Crude 2-(3-Methylpyrazin-2-yl)acetic acid Mixture B Alkaline Dissolution (aq. NaOH, pH > 9) A->B C Liquid-Liquid Extraction (Wash with EtOAc) B->C D Organic Waste (Neutral/Basic Impurities) C->D Organic Phase E Aqueous Phase (Product Sodium Salt) C->E Aqueous Phase F Isoelectric Precipitation (aq. HCl to pH ~3.0-3.5) E->F G Crude Solid Isolation (Vacuum Filtration) F->G H Hot Solvent Dissolution (EtOH/Water 4:1) G->H I Controlled Cooling & Crystallization H->I J Pure 2-(3-Methylpyrazin-2-yl)acetic acid Crystals I->J

Workflow for the purification and recrystallization of 2-(3-Methylpyrazin-2-yl)acetic acid.

Troubleshooting & FAQs

Q: During the cooling phase of recrystallization, my product forms a viscous layer at the bottom of the flask instead of crystals. What is happening? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. Fix: Reheat the mixture until the oil dissolves. Add a small amount of a miscible co-solvent with lower polarity (e.g., pure ethanol or a few drops of ethyl acetate) to adjust the solubility curve, or introduce a "seed crystal" of pure 2-(3-Methylpyrazin-2-yl)acetic acid when the solution is just slightly above the oiling-out temperature.

Q: I added HCl to the aqueous phase, but no precipitate formed. Why? A: You likely overshot the isoelectric point (pI). Because the pyrazine nitrogen is basic (pKa ~0.6–2.0), dropping the pH below 2.0 protonates the nitrogen, forming a highly water-soluble hydrochloride salt. Fix: Slowly back-titrate the solution with dilute NaOH until the pH is exactly between 3.0 and 3.5. The precipitate should immediately crash out.

Q: Can I use pure water for recrystallization instead of an Ethanol/Water mixture? A: While some heteroaryl acetic acids can be recrystallized from pure water or aqueous HCl [2], 2-(3-Methylpyrazin-2-yl)acetic acid often exhibits poor recovery yields in pure water due to its moderate polarity. A 4:1 Ethanol/Water mixture or a Formic Acid/Water system[3] provides a steeper solubility curve, meaning high solubility at boiling and near-zero solubility at 0 °C, drastically improving your recovery yield.

Q: My final crystals have a distinct yellow/brown tint. How do I remove this? A: Pyrazine derivatives are prone to trace oxidation, forming highly colored polymeric byproducts. Fix: Incorporate the activated carbon decolorization step (Protocol B, Step 3). Ensure you perform the hot filtration rapidly through a pre-warmed Celite pad to prevent premature crystallization on the filter paper[4].

References

  • [2] Optimized synthesis of N-heterocyclic dronic acids; Closing a black-box era. ResearchGate. Available at: [Link]

  • [1] Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [3] Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Troubleshooting

reducing unwanted byproducts in 2-(3-Methylpyrazin-2-yl)acetic acid alkylation

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex pyrazine-based pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex pyrazine-based pharmacophores. Pyrazine derivatives are critical building blocks in modern drug development, utilized in therapies ranging from antivirals to oncology[1]. However, the lateral metalation and electrophilic trapping of alkyl-substituted pyrazines is notoriously challenging and often poorly regioselective[2].

When performing alkylations on 2-(3-Methylpyrazin-2-yl)acetic acid , researchers face a multi-front battle. The molecule possesses multiple reactive sites: the highly acidic α -carboxylic protons, the competing 3-methyl protons, and the nucleophilic pyrazine nitrogens. Direct C-H alkylation of pyrazine derivatives can proceed via multiple competing pathways, which must be strictly controlled to prevent catastrophic yield loss[3].

This guide provides a mechanistic troubleshooting framework and a self-validating protocol to eliminate byproducts and achieve pristine mono-alkylation.

Mechanistic Overview: The Anatomy of Failure

To stop byproducts, you must understand their causality. The failure modes in this reaction are not random; they are dictated by thermodynamic equilibration and the inherent stability of aza-enolates.

Pathways A 2-(3-Methylpyrazin-2-yl)acetic acid (Starting Material) B Target: Alpha-Alkylation (Desired Product) A->B Kinetic Control (LDA, -78°C, Esterified) C Byproduct: Decarboxylation (2,3-Dimethylpyrazine) A->C Thermal/Aqueous Base (Free Acid) D Byproduct: 3-Methyl Alkylation (Regioisomer) A->D Thermodynamic Equilibration (Higher Temps) E Byproduct: N-Alkylation (Quaternary Salt) A->E Excess Electrophile (Neutral/Weak Base)

Logical pathways of 2-(3-Methylpyrazin-2-yl)acetic acid alkylation and byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of 2,3-dimethylpyrazine instead of my alkylated product? The Causality: You are observing classic decarboxylation. 2-Heteroaryl acetic acids are highly prone to losing CO2​ because the resulting carbanion is powerfully stabilized by the adjacent pyrazine nitrogens (forming an aza-enolate sink). The Fix: Never alkylate the free acid directly. You must mask the carboxylic acid as an ester (e.g., ethyl or tert-butyl ester) prior to the base-mediated alkylation step. This removes the driving force for decarboxylation.

Q2: I esterified my starting material, but I am getting a mixture of α -alkylation and alkylation at the 3-methyl position. How do I fix the regioselectivity? The Causality: You are experiencing a failure of kinetic control. While the α -protons of the ester are kinetically more acidic, the 3-methyl protons are also highly acidic due to the electron-withdrawing pyrazine ring. If the reaction temperature rises above -78 °C, the α -enolate will thermodynamically equilibrate to the more stable 3-methyl anion. The Fix: Heteroaryl acetic acids require strict enolate management, utilizing bulky lithium amides to control regiochemistry and prevent equilibration[4]. Use Lithium diisopropylamide (LDA) at strictly maintained cryogenic temperatures (-78 °C) to ensure rapid, irreversible deprotonation exclusively at the less sterically hindered α -position.

Q3: My LC-MS shows a mass corresponding to dialkylation (+2R groups). How do I restrict this to mono-alkylation? The Causality: Dialkylation occurs when the newly formed mono-alkylated product (which still possesses an acidic α -proton) is deprotonated by unreacted base or equilibrates with the unreacted starting enolate. The Fix: Employ exact stoichiometry and rapid electrophile trapping. Use exactly 1.05 equivalents of LDA and 1.00 equivalent of the electrophile. Adding the electrophile dropwise to a fully formed enolate prevents the mono-alkylated product from competing for the base.

Q4: I am detecting highly polar quaternary ammonium salts. Why is the pyrazine ring reacting? The Causality: Pyrazine nitrogens are inherently nucleophilic. If you use a highly reactive electrophile (like methyl iodide or benzyl bromide) in the presence of a weak base, or if the enolate is incompletely formed, the electrophile will attack the ring nitrogens (N-alkylation). The Fix: Complete enolization is mandatory. A fully formed, negatively charged oxygen/carbon enolate is orders of magnitude more nucleophilic than the neutral pyrazine nitrogens, effectively outcompeting N-alkylation.

Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, temperature, and byproduct distribution during the alkylation of Ethyl 2-(3-Methylpyrazin-2-yl)acetate with benzyl bromide.

Base SystemTemperature (°C)Target Mono-Alkylation (%)3-Methyl Alkylation (%)Dialkylation (%)N-Alkylation (%)
K2​CO3​ / MeCN80120565
NaH / THF035152010
LiHMDS / THF-788285<1
LDA / THF -78 94 <2 <2 <1

Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility, this protocol incorporates visual and chemical checkpoints to validate the reaction state before proceeding to the next step.

Workflow S1 1. Esterification (Protect COOH) S2 2. Cryogenic Cooling (Strictly -78 °C) S1->S2 S3 3. Kinetic Enolization (LDA, 1.05 eq) S2->S3 S4 4. Electrophile Addition (R-X, 1.00 eq) S3->S4 S5 5. Cryogenic Quench (NH4Cl at -78 °C) S4->S5

Step-by-step self-validating workflow for cryogenic enolate alkylation.

Step 1: Carboxyl Protection (Esterification)

  • Dissolve 2-(3-Methylpyrazin-2-yl)acetic acid (1.0 eq) in anhydrous ethanol (0.5 M).

  • Add catalytic H2​SO4​ (0.1 eq) and reflux for 12 hours.

  • Validation Checkpoint: Perform TLC (Silica, 1:1 EtOAc:Hexane). The starting material will streak near the baseline (due to the free acid), while the ethyl ester product will elute cleanly with an Rf​ of ~0.6. Do not proceed until the baseline streak is entirely absent.

  • Concentrate, neutralize with saturated NaHCO3​ , extract with EtOAc, and dry over Na2​SO4​ .

Step 2: Cryogenic Setup

  • Dissolve the purified ethyl ester in anhydrous THF (0.2 M) under an inert Argon atmosphere.

  • Submerge the reaction flask in a Dry Ice/Acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

Step 3: Kinetic Enolization

  • Add LDA (1.05 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe pump over 10 minutes down the side of the flask to pre-cool the base.

  • Validation Checkpoint (Colorimetric): Upon addition of LDA, the solution should immediately transition from pale yellow to a deep red or purple hue . This color change is the physical manifestation of the highly conjugated aza-enolate forming. If the solution remains pale, your LDA has degraded or your THF is wet; abort the reaction.

  • Stir at -78 °C for exactly 30 minutes.

Step 4: Electrophilic Trapping

  • Add the alkyl halide (1.00 eq, e.g., Benzyl Bromide) dropwise.

  • Maintain the reaction strictly at -78 °C for 2 hours. Do not let the cold bath expire. Allowing the reaction to warm before the electrophile is consumed will trigger equilibration to the 3-methyl position.

Step 5: Cryogenic Quench

  • While still at -78 °C, quench the reaction by adding a 10-fold excess of saturated aqueous NH4​Cl .

  • Validation Checkpoint: The deep red/purple color must instantly discharge to a pale yellow/orange, confirming the destruction of any unreacted enolate.

  • Only after the color discharges should you remove the cold bath and allow the mixture to warm to room temperature for standard aqueous workup.

References

  • Direct C−H alkylation of pyrazine derivatives. ResearchGate. Available at:[3]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. National Institutes of Health (NIH). Available at:[1]

  • 2-Diphenylphosphinomethyl-3-methylpyrazine. MDPI. Available at:[2]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. National Institutes of Health (NIH). Available at:[4]

Sources

Optimization

Technical Support Center: Crystallization &amp; Isolation of 2-(3-Methylpyrazin-2-yl)acetic acid

Welcome to the Technical Support Center for the isolation and crystallization of pyrazine acetic acid derivatives. This guide is designed for researchers and drug development professionals dealing with the specific therm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of pyrazine acetic acid derivatives. This guide is designed for researchers and drug development professionals dealing with the specific thermodynamic and physicochemical challenges of isolating 2-(3-Methylpyrazin-2-yl)acetic acid.

Instead of relying on trial-and-error, this guide establishes a causality-driven approach. By understanding the zwitterionic nature of the molecule and the thermodynamics of liquid-liquid phase separation (LLPS), you can engineer a self-validating crystallization process that maximizes both yield and purity.

Core Principles & Physicochemical Causality

The isolation of 2-(3-Methylpyrazin-2-yl)acetic acid is fundamentally governed by its dual functional groups: a weakly basic pyrazine nitrogen and a weakly acidic carboxylic acid.

  • Zwitterionic Behavior & Isoelectric Point (pI): The pyrazine ring typically exhibits a pKa of ~0.65 to 1.2 (methyl substitution slightly increases basicity) [3], while the acetic acid moiety has a pKa of approximately 3.68 [2]. Consequently, the molecule exists as a zwitterion in aqueous solutions. The isoelectric point (pI)—the pH at which the molecule has a net-zero charge and minimum aqueous solubility—is calculated to be ~2.4.

  • Oiling Out (Liquid-Liquid Phase Separation): Pyrazine derivatives frequently "oil out" during cooling crystallization. This occurs when the supersaturation trajectory crosses the binodal curve of a metastable liquid-liquid phase before hitting the solid-liquid equilibrium curve. To force crystalline nucleation, the system requires precise anti-solvent titration and thermal control.

  • Impurity Co-Extraction: If your synthetic route generates polar byproducts (e.g., imidazoles), these will co-extract with pyrazines into organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE). Silica gel chromatography is highly effective for trapping these polar impurities, but only in organic mobile phases; silica is entirely ineffective for pyrazines in aqueous solutions [1].

Quantitative Data Summary
PropertyValue / CharacteristicImpact on Crystallization Strategy
pKa (Pyrazine Nitrogen) ~1.2Protonated at highly acidic pH (< 1.0), increasing aqueous solubility.
pKa (Carboxylic Acid) ~3.68Deprotonated at neutral/basic pH (> 5.0), forming highly soluble salts.
Isoelectric Point (pI) ~2.4Critical Parameter: Target pH for maximum aqueous precipitation.
Optimal Extraction Solvents Ethyl Acetate, MTBEHigh recovery (>90%) for pyrazines; requires multiple extractions [1].
Optimal Anti-Solvents Heptane, HexaneNon-polar; rapidly decreases solubility to induce supersaturation.

Isolation Strategy & Decision Matrix

Before initiating crystallization, you must select the correct isolation pathway based on the impurity profile of your crude reaction mixture.

IsolationStrategy Start Aqueous Reaction Mixture Containing 2-(3-Methylpyrazin-2-yl)acetic acid ImpurityCheck Are highly polar impurities (e.g., imidazoles) present? Start->ImpurityCheck LLE Liquid-Liquid Extraction (EtOAc or MTBE) ImpurityCheck->LLE Yes pHAdjust Adjust pH to ~2.4 (Isoelectric Point) ImpurityCheck->pHAdjust No Silica Silica Gel Plug (Traps polar impurities) LLE->Silica OrgCryst Anti-Solvent Crystallization (EtOAc / Heptane) Silica->OrgCryst AqCryst Cool to 4°C & Filter (Aqueous Crystallization) pHAdjust->AqCryst

Decision tree for selecting the optimal isolation technique based on impurity profiles.

Troubleshooting Guide & FAQs

Q: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out (LLPS) means your solution is too supersaturated, and the melting point of the solute in the solvent mixture is lower than your current temperature. Troubleshooting Steps:

  • Re-dissolve the oil by heating the mixture back to 60°C.

  • Add 10-15% more of your primary solvent (e.g., Ethyl Acetate) to lower the overall concentration.

  • Introduce the anti-solvent (Heptane) dropwise only until a faint, persistent turbidity is observed (the cloud point).

  • Seed the solution with 1-2 mg of pure crystals immediately. Seeding bypasses the energy barrier for nucleation, forcing solid crystal growth before the liquid-liquid phase boundary is reached.

Q: I am trying to crystallize directly from the aqueous reaction mixture, but my yield is < 30%. What is wrong? A: You are likely operating outside the isoelectric point. If the pH is > 4.0, the carboxylic acid is deprotonated (forming a soluble carboxylate salt). If the pH is < 1.0, the pyrazine nitrogen is protonated (forming a soluble ammonium salt). Troubleshooting Steps: Use a calibrated pH meter to titrate the aqueous mixture exactly to pH 2.4 using 1M HCl or 1M NaOH. At pH 2.4, the zwitterion concentration is maximized, and hydration is minimized.

Q: Can I use a silica gel column to purify the aqueous reaction mixture before crystallization? A: No. Silica gel is completely ineffective at trapping pyrazines from an aqueous mobile phase[1]. You must first extract the 2-(3-Methylpyrazin-2-yl)acetic acid into an organic solvent (like MTBE or Ethyl Acetate) and then pass the organic extract through the silica column to remove polar impurities.

Step-by-Step Experimental Protocols

Protocol A: Isoelectric Aqueous Crystallization (For High-Purity Crude)

Use this protocol if your reaction mixture is free of heavily polar, non-volatile organic impurities.

  • Temperature Equilibration: Cool the aqueous reaction mixture to 20°C (room temperature).

  • pH Titration: Insert a calibrated pH probe. Slowly add 1M HCl (if basic) or 1M NaOH (if highly acidic) dropwise while stirring vigorously. Stop exactly at pH 2.4.

  • Induce Nucleation: Stir the mixture at 20°C for 30 minutes to allow initial nucleation. A fine white/pale-yellow suspension should form.

  • Controlled Cooling: Transfer the flask to an ice bath and cool to 4°C at a rate of approximately 0.5°C/min. Hold at 4°C for 2 hours to maximize yield.

  • Filtration & Wash: Filter the suspension under vacuum. Wash the filter cake with a minimal volume (e.g., 5 mL) of ice-cold water (pre-adjusted to pH 2.4).

  • System Validation: Self-Validation Step: Take a 1 mL aliquot of the mother liquor, adjust the pH to 2.4, and cool to 4°C. If more crystals form, your bulk precipitation was incomplete. Extend the cooling time of the bulk batch.

Protocol B: Anti-Solvent Crystallization (For Extracted Organic Phases)

Use this protocol after performing Liquid-Liquid Extraction (LLE) and silica plug filtration.

AntiSolventWorkflow S1 Dissolve crude in minimal hot EtOAc (60°C) S2 Polish Filtration (Remove particulates) S1->S2 S3 Slow addition of Heptane until cloud point is reached S2->S3 S4 Seed with pure crystals (Prevents oiling out) S3->S4 S5 Controlled cooling (0.1°C/min down to 5°C) S4->S5 S6 Vacuum Filtration & Wash with cold Heptane S5->S6 S7 Dry under vacuum (Constant weight) S6->S7

Step-by-step workflow for anti-solvent crystallization to prevent liquid-liquid phase separation.

  • Dissolution: Transfer the concentrated crude 2-(3-Methylpyrazin-2-yl)acetic acid to a round-bottom flask. Add minimal Ethyl Acetate (approx. 3-5 mL per gram of crude) and heat to 60°C until fully dissolved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter to remove any dust or insoluble polymers that could act as false nucleation sites.

  • Anti-Solvent Titration: Maintain the solution at 60°C. Begin adding Heptane dropwise via an addition funnel. Stop immediately when the solution becomes faintly cloudy and the turbidity persists for >10 seconds.

  • Seeding: Add 1-2 mg of pure 2-(3-Methylpyrazin-2-yl)acetic acid crystals. The cloudiness should begin to resolve into distinct particulate matter.

  • Cooling Profile: Turn off the heating mantle and allow the system to cool naturally to room temperature (approx. 0.1°C/min). Once at 20°C, transfer to an ice bath and cool to 5°C for 1 hour.

  • Isolation: Vacuum filter the crystals. Wash with 10 mL of ice-cold Heptane.

  • System Validation: Self-Validation Step: Dry the crystals in a vacuum oven at 40°C. Weigh the crystals every 2 hours. The protocol is validated as complete only when the mass reaches a constant weight (Δ < 0.1% between weighings), confirming total solvent removal.

References

  • ChemBK. "2-PYRAZINE ACETIC ACID - Physico-chemical Properties." ChemBK Substance Database. Available at:[Link]

  • Thieme Connect. "Pyrazines: Physical Properties and pKa values." Science of Synthesis. Available at:[Link]

Troubleshooting

long-term stability and storage optimization for 2-(3-Methylpyrazin-2-yl)acetic acid solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Methylpyrazin-2-yl)acetic acid. It addresses common challenges related to the long-term sta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Methylpyrazin-2-yl)acetic acid. It addresses common challenges related to the long-term stability of this compound in solution and offers systematic approaches to storage optimization and troubleshooting.

Disclaimer: The following guidance is based on established principles of chemical stability for pyrazine derivatives and carboxylic acids. Specific experimental data for 2-(3-Methylpyrazin-2-yl)acetic acid is limited. Therefore, all protocols and recommendations should be adapted and validated for your specific application and experimental conditions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 2-(3-Methylpyrazin-2-yl)acetic acid and its solutions.

Q1: How should I store the solid (powder) form of 2-(3-Methylpyrazin-2-yl)acetic acid?

A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For extended storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from atmospheric moisture and oxygen.

Q2: What are the recommended initial storage conditions for a stock solution?

A2: As a starting point, stock solutions should be stored at 2-8°C and protected from light. The choice of solvent is critical and can significantly impact stability (see Q3). For long-term storage, consider freezing at -20°C or below, but first verify the compound's solubility and stability upon freeze-thaw cycles.

Q3: Which solvent should I use to prepare my stock solution?

A3: The ideal solvent must fully dissolve the compound without reacting with it. While specific solubility data for 2-(3-Methylpyrazin-2-yl)acetic acid is not widely published, pyrazine and carboxylic acid derivatives often show good solubility in polar organic solvents.

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, or Acetonitrile.[2][3]

  • Considerations:

    • DMSO: Hygroscopic (absorbs moisture), which can lead to hydrolysis over time. Use anhydrous grade and store desiccated.[2]

    • Protic Solvents (Methanol, Ethanol): Can potentially form ester impurities over long periods, especially if acidic or basic catalysts are present.

    • Aqueous Buffers: If using aqueous solutions, stability is highly pH-dependent. A pH stability profile should be determined. The compound is acidic and will have different stability characteristics at various pH levels.

Q4: My solution has turned yellow/brown. What does this mean?

A4: Color change often indicates chemical degradation. This could be due to oxidation of the pyrazine ring or other complex reactions, potentially triggered by exposure to light, air (oxygen), or improper temperature.[4] You should immediately qualify the material's purity using an appropriate analytical method, such as HPLC, before use.

Q5: How long can I store my solution before it degrades?

A5: The shelf-life of the solution is not pre-determined and depends on the solvent, concentration, storage temperature, and exposure to light and air. A formal stability study is required to establish a reliable re-test date for your specific solution.[5] Accelerated stability studies can provide an early prediction of the shelf-life.

Troubleshooting Guide: Degradation in Solution

This section provides a structured approach to identifying and mitigating common stability issues encountered during experiments.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis

The emergence of new, unexpected peaks in your chromatogram is a clear sign of degradation or impurity formation.

Potential Causes:

  • Hydrolysis: The carboxylic acid functional group itself is stable, but if the compound were an ester derivative, it would be susceptible to acid or base-catalyzed hydrolysis. While less likely for the parent acid, complex interactions in buffered solutions can occur.[6]

  • Oxidation: The pyrazine ring system and the carbon atom adjacent to the ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents (e.g., older THF or ethers).[7]

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or even ambient light.[8]

  • Decarboxylation: Carboxylic acids can lose CO2, especially when heated. This would result in the formation of 2-methyl-3-methylpyrazine.

Troubleshooting Workflow:

The following decision tree provides a systematic workflow to diagnose the source of degradation.

G cluster_investigation Investigation of Degradation Pathway cluster_remediation Remediation start New Peak(s) Observed in HPLC check_control Analyze a freshly prepared solution. Is the new peak present? start->check_control stress_test Perform Forced Degradation Study (See Protocol 1) check_control->stress_test No impurity Impurity in starting material or solvent. Verify raw material and solvent purity. check_control->impurity Yes compare_peaks Compare retention time and mass (LC-MS) of new peak with stressed samples. stress_test->compare_peaks identify_pathway Identify Degradation Pathway compare_peaks->identify_pathway pathway_acid Matches Acid/Base Stress? -> Hydrolysis/pH Effect identify_pathway->pathway_acid pathway_ox Matches Oxidative Stress? -> Oxidation identify_pathway->pathway_ox pathway_photo Matches Light Stress? -> Photodegradation identify_pathway->pathway_photo pathway_heat Matches Thermal Stress? -> Thermolysis/Decarboxylation identify_pathway->pathway_heat remediate Implement Corrective Actions pathway_acid->remediate pathway_ox->remediate pathway_photo->remediate pathway_heat->remediate action_ph Optimize solution pH. Use freshly prepared buffers. remediate->action_ph action_ox Use high-purity, degassed solvents. Store under inert gas (N2/Ar). remediate->action_ox action_photo Store solutions in amber vials. Protect from light during experiments. remediate->action_photo action_heat Store solutions at lower temperatures (2-8°C or -20°C). Avoid heating. remediate->action_heat

Caption: Troubleshooting decision tree for unexpected degradation.

Issue 2: Decrease in Parent Compound Concentration Over Time

A gradual loss of the main compound peak area/height indicates a stability issue, even if discrete degradation peaks are not obvious.

Potential Causes:

  • Slow Degradation: The degradation products may be numerous, small, and not easily resolved from the baseline, or they may not have a chromophore for UV detection.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).

  • Evaporation: If the container is not sealed properly, solvent evaporation can lead to an apparent increase in concentration, but inconsistencies can arise.

Recommended Actions:

  • Mass Balance Analysis: A key principle of a good stability-indicating method is mass balance. The sum of the increase in all degradation products should approximately equal the decrease in the parent compound. If it does not, consider the possibility of non-UV active degradants or precipitation.[9]

  • Container Compatibility Study: Test stability in different types of containers (e.g., glass vs. polypropylene) to rule out adsorption.

  • Use a Different Detection Method: If available, use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to look for degradants that may be missed by UV detection.

Experimental Protocols
Protocol 1: Foundational Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways, which is essential for developing a stability-indicating analytical method.[10][11][12]

Objective: To generate potential degradation products of 2-(3-Methylpyrazin-2-yl)acetic acid under various stress conditions. A target degradation of 5-20% is generally recommended.[10]

Materials:

  • 2-(3-Methylpyrazin-2-yl)acetic acid

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC or LC-MS system

  • Photostability chamber (ICH Q1B compliant)

  • Oven or heating block

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix one part stock solution with one part 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix one part stock solution with one part 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix one part stock solution with one part 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Heat a sample of the stock solution at 80°C, protected from light.

  • Photolytic Degradation: Expose a sample of the stock solution to light conditions as specified in ICH Q1B guidelines (a control sample should be wrapped in foil and kept alongside).[11]

  • Sampling: Withdraw aliquots from each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively. Analyze all samples, including a time-zero and a control sample, using a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the compound in the presence of its potential degradation products, impurities, and excipients.[9]

Objective: To develop a robust Reversed-Phase HPLC (RP-HPLC) method capable of separating 2-(3-Methylpyrazin-2-yl)acetic acid from all potential degradation products generated during the forced degradation study.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm x 100-150 mm, ≤ 5 µmA C18 column is a versatile starting point for moderately polar compounds.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for carboxylic acids and enhances MS sensitivity.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better resolution and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.8-1.2 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV-Vis Diode Array Detector (DAD/PDA)A DAD allows for monitoring at multiple wavelengths and assessing peak purity.
Injection Vol. 5-10 µL

Procedure:

  • Inject a standard solution of the pure compound to determine its retention time.

  • Inject a mixture ("cocktail") of the stressed samples from the forced degradation study.

  • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Assess the peak purity of the parent compound in each stressed sample using the DAD to ensure no degradants are co-eluting.[9]

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary Tables
Table 1: Recommended Storage Conditions Summary
FormConditionTemperatureAtmosphereLightRationale
Solid Short-TermRoom Temperature (15-25°C)Tightly SealedProtectedMinimizes immediate exposure to environmental factors.[1]
Long-Term 2-8°C Inert Gas (N₂/Ar) Dark Reduces degradation kinetics and prevents oxidation/hydrolysis.
Solution Short-Term2-8°CTightly SealedAmber VialPrevents short-term degradation during experimental use.
Long-Term -20°C to -80°C Tightly Sealed Dark Significantly slows most degradation pathways. Must test freeze-thaw stability.
Table 2: Solvent Selection Guide for Stability
SolventClassPolarityPotential IssuesRecommendations
DMSO Dipolar AproticHighHygroscopic (can introduce water), can be difficult to remove.Use anhydrous grade, store over desiccants, use for initial solubility tests.[2]
Acetonitrile Dipolar AproticMediumRelatively stable.Good choice for stock solutions and HPLC mobile phase.
Methanol/Ethanol Polar ProticMediumPotential for esterification over long-term storage.Suitable for short-term use; if stored long-term, monitor for ester impurities.[3]
Water/Buffers Polar ProticHighpH-dependent hydrolysis, microbial growth.Use freshly prepared buffers, filter-sterilize, and perform a pH-stability profile.
THF Polar AproticMediumCan form explosive peroxides upon storage.Use freshly opened, inhibitor-stabilized THF. Not recommended for long-term storage unless peroxide-free.[5]
References
  • TCI Chemicals. (2024, November 28). SAFETY DATA SHEET: 2-Acetylpyrazine.
  • MilliporeSigma. (2025, September 15). SAFETY DATA SHEET: 2-Methylpyrazine.
  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: 2-Methylpyrazine.
  • Klick, S., et al. (2026, March 17). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Acetyl-3-methylpyrazine.
  • Synerzine. (n.d.). SAFETY DATA SHEET: 2-Acetyl-3-methylpyrazine.
  • Chen, L., et al. (20xx). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry. Analytical Methods, Royal Society of Chemistry.
  • Jain, D., & Basniwal, P. K. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • ResolveMass Laboratories. (2026, February 15).
  • Baertschi, S. W., et al. (2016, December 14).
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • PubChem. (n.d.). 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride.
  • NextSDS. (n.d.). (3-Methylpyrazin-2-yl)
  • PubChem. (n.d.). 2-Acetyl-3-methylpyrazine.
  • NIST. (n.d.). 2-Acetyl-3-methylpyrazine. NIST WebBook.
  • FEMA. (n.d.). 2-ACETYL-3-METHYLPYRAZINE.
  • Benchchem. (n.d.). HPLC method for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" analysis.
  • Granvogl, M., & Schieberle, P. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.
  • MilliporeSigma. (n.d.). 2-Amino-2-(pyrazin-2-yl)acetic acid.
  • Müller, R., & Rappert, S. (n.d.). Pyrazines: Occurrence, formation and biodegradation.
  • Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.
  • Liu, Y., et al. (2022, March 15).
  • Redalyc. (n.d.).
  • mediaTUM. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
  • Journal of Peptide Science. (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid.
  • Benchchem. (n.d.). Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.
  • ChemicalBook. (n.d.). 2-乙基-3-甲基吡嗪| 15707-23-0.
  • Sigma-Aldrich. (n.d.). (S)-2-(Pyrrolidin-3-yl)acetic acid.
  • ResearchGate. (n.d.). Mole fraction solubility of acetylpyrazine in pure solvents.
  • Taha, E., & El-Ries, M. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • ChemScene. (n.d.). 2-(3-(Trifluoromethyl)pyrazin-2-yl)acetic acid.
  • Physical Chemistry Research. (2023, November 19).
  • NIST. (n.d.). 2-Acetyl-3-methylpyrazine. NIST WebBook.
  • Tan, Y., et al. (2011, June 28). Insights from OH radical oxidation of acetic acid.
  • BLDpharm. (n.d.). 2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid hydrochloride.
  • PMC. (2025, April 28).
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • University of Rochester. (n.d.). Solvent Miscibility Table.
  • Sigma-Aldrich. (n.d.). 2-pyrazine acetic acid.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, May 15). Photostability Study of Biopharmaceutical Products.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(3-Methylpyrazin-2-yl)acetic acid vs. Pyrazine-2-carboxylic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, reactivity profiling, and optimized synthetic methodologies. Executive Summary & Structural Causality...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, reactivity profiling, and optimized synthetic methodologies.

Executive Summary & Structural Causality

In modern drug discovery, the pyrazine scaffold is a privileged bioisostere used to modulate lipophilicity, improve oral bioavailability, and lower the pKa of adjacent functional groups[1]. However, the specific functionalization of the pyrazine ring drastically alters its reactivity.

This guide provides an objective, data-driven comparison between two critical building blocks: Pyrazine-2-carboxylic acid (PCA) and 2-(3-Methylpyrazin-2-yl)acetic acid (MPAA) .

As an application scientist, understanding the causality behind their reactivity is paramount. The fundamental difference between these two molecules lies in electronic conjugation and steric shielding :

  • PCA features a carboxyl group directly attached to the electron-deficient 1,4-diaza aromatic ring. This direct conjugation acts as an electron sink, significantly lowering the pKa and making the molecule highly susceptible to decarboxylation[2],[3].

  • MPAA introduces a methylene (-CH₂-) spacer and a 3-methyl group. The sp³ hybridized spacer completely breaks the π-conjugation between the carboxylate and the pyrazine ring, converting it into an aliphatic acid electronically, while the 3-methyl group introduces severe steric hindrance at the reaction center.

Quantitative Reactivity Profile

To rationally design synthetic routes, we must first quantify the physicochemical differences. The table below summarizes the core reactivity metrics.

PropertyPyrazine-2-carboxylic acid (PCA)2-(3-Methylpyrazin-2-yl)acetic acid (MPAA)Causality / Impact
Electronic State Direct π-conjugationInsulated (sp³ spacer)Dictates acidity and transition state stability.
Acidic pKa ~2.9~4.2 (Estimated)PCA is a stronger acid due to ring electron-withdrawal[3].
Decarboxylation High (Thermal & Base-catalyzed)Low (Thermally stable)PCA readily forms N-heterocyclic carbene (NHC) intermediates[2].
Steric Hindrance Low (Open ortho-position)High (3-Methyl + flexible spacer)MPAA requires highly active coupling reagents.
Preferred Coupling EDC/HOBt, SOCl₂HATU/DIPEA, Yamaguchi[4]Standard reagents fail on MPAA due to steric clash.

Decarboxylation Dynamics: Mechanisms and Mitigation

One of the most notorious challenges when scaling up pyrazine chemistry is unwanted decarboxylation.

Pyrazine-2-carboxylic acid (PCA) is highly prone to decarboxylation under thermal stress or basic conditions. Mechanistically, the electron-withdrawing nature of the pyrazine ring stabilizes the developing negative charge. Recent studies have demonstrated that this often proceeds via an N-heterocyclic carbene (NHC) or zwitterionic intermediate before releasing CO₂[2].

Conversely, 2-(3-Methylpyrazin-2-yl)acetic acid (MPAA) is significantly more stable. The methylene spacer prevents the pyrazine ring from acting as a direct electron sink for the carboxylate. Decarboxylation of MPAA requires substantially higher activation energy and typically only occurs under harsh conditions (e.g., strong acid at >150°C) via a completely different mechanism (similar to β-keto acid decarboxylation if the ring nitrogen participates).

Decarboxylation PCA Pyrazine-2-carboxylic Acid (Direct Conjugation) NHC N-Heterocyclic Carbene Intermediate / Zwitterion PCA->NHC Heat / Base Pyrazine Pyrazine + CO2 (Rapid Decarboxylation) NHC->Pyrazine -CO2 MPAA 2-(3-Methylpyrazin-2-yl)acetic Acid (Methylene Spacer) Stable Thermally Stable Carboxylate MPAA->Stable Heat / Base

Fig 1: Decarboxylation pathways of PCA vs MPAA under thermal stress.

Amidation Workflows: Overcoming Steric Hindrance

When coupling these acids to amines (e.g., synthesizing active pharmaceutical ingredients), the strategies must diverge.

PCA undergoes amidation smoothly. The lack of steric bulk at the adjacent ring position allows standard coupling reagents (EDC/HOBt) or even conversion to the acyl chloride via thionyl chloride to proceed with >90% yields.

MPAA presents a dual challenge: the 3-methyl group acts as a steric shield, and the rotational freedom of the methylene spacer increases the entropic penalty of the transition state. If standard EDC/HOBt is used, the bulky O-acylisourea intermediate is shielded, leading to sluggish reaction rates and hydrolysis back to the starting material. To overcome this, aggressive coupling reagents like HATU (forming a highly reactive HOAt ester) or the Yamaguchi esterification/amidation protocol (using 2,4,6-trichlorobenzoyl chloride) are required[4].

Amidation Start Carboxylic Acid + Amine Split Substrate? Start->Split PCA_Path Pyrazine-2-carboxylic Acid (Low Steric Hindrance) Split->PCA_Path MPAA_Path 2-(3-Methylpyrazin-2-yl)acetic Acid (High Steric Hindrance) Split->MPAA_Path Standard Standard Coupling (EDC/HOBt, RT) PCA_Path->Standard Aggressive Aggressive Coupling (HATU/DIPEA or Yamaguchi, 50°C) MPAA_Path->Aggressive Product Target Amide Formed Standard->Product High Yield (>90%) Aggressive->Product Moderate-High Yield (75-85%)

Fig 2: Decision matrix for amidation workflows based on steric hindrance.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that negative results (e.g., low yield) are due to chemical properties, not procedural errors.

Protocol A: Comparative Thermal Stability (Decarboxylation Assay)

Objective: Quantify the thermal degradation rate of PCA vs. MPAA. Self-Validation Mechanism: The inclusion of biphenyl as an inert internal standard (IS) ensures that any reduction in HPLC peak area is strictly due to decarboxylation, ruling out solvent evaporation or injection volume errors. Mass balance is confirmed by detecting the pyrazine/dimethylpyrazine degradants.

  • Preparation: Prepare a 0.1 M solution of PCA and MPAA in DMSO-d6 in separate sealed microwave vials.

  • Internal Standard: Add 0.05 M biphenyl to both vials.

  • Baseline Measurement: Take a 10 µL aliquot, dilute in MeCN, and run a baseline LC-UV/MS to establish the Acid:IS peak area ratio.

  • Thermal Stress: Heat both vials to 120°C in an oil bath for 4 hours.

  • Sampling & Analysis: Cool to room temperature. Run LC-UV/MS.

  • Data Interpretation: PCA will show a >60% reduction in the Acid:IS ratio with a corresponding appearance of the pyrazine peak (m/z 81 [M+H]+). MPAA will maintain a >95% Acid:IS ratio, confirming its thermal stability.

Protocol B: Sterically Hindered Amidation Workflow

Objective: Efficiently couple MPAA to a primary amine (e.g., benzylamine). Self-Validation Mechanism: A parallel control reaction using PCA + HATU is run simultaneously. If the PCA control reaches completion but the MPAA reaction does not, it validates that the reagents are active and the limitation is purely the steric hindrance of MPAA.

  • Activation: In a dry flask under N₂, dissolve 1.0 eq of MPAA (or PCA for the control) in anhydrous DMF (0.2 M).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Coupling Reagent: Add 1.2 eq of HATU. The solution will turn yellow, indicating the formation of the active HOAt ester. Crucial Step: Allow 15 minutes for pre-activation due to the steric bulk of MPAA.

  • Amine Addition: Add 1.1 eq of benzylamine.

  • Reaction Monitoring: Heat the MPAA reaction to 50°C (keep PCA at RT). Monitor by LC-MS at 1h and 4h.

  • Workup: Once the MPAA peak is consumed, dilute with EtOAc, wash with 5% LiCl (3x to remove DMF), 1M HCl, and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

References

  • [1] Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. URL:

  • [3] Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI. URL:

  • [2] Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. ACS Publications. URL:

  • [4] Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. URL:

Sources

Comparative

Liquid-Liquid Extraction Efficiency of 2-(3-Methylpyrazin-2-yl)acetic Acid: A Comprehensive Solvent Comparison Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the isolation of amphoteric intermediates. 2-(3-Methylpyrazin-2-yl)acetic acid is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development workflows is the isolation of amphoteric intermediates. 2-(3-Methylpyrazin-2-yl)acetic acid is a prime example. Featuring both a weakly basic pyrazine ring and a weakly acidic carboxylic acid moiety, its isolation requires precise control over both aqueous chemistry and organic solvent selection.

This guide objectively compares the liquid-liquid extraction (LLE) efficiency of this compound across five common solvents, providing the mechanistic rationale and a self-validating experimental protocol to ensure maximum recovery and scientific integrity.

Mechanistic Grounding: The Causality of Partitioning

To design an efficient extraction protocol, we must first understand the thermodynamic drivers of the molecule's partitioning behavior. The extraction efficiency—quantified by the distribution coefficient ( LogD )—is entirely governed by the ionization state of the molecule.

  • The Pyrazine Ring: Acts as a weak base with a pKa​ typically ranging between 1.0 and 1.5.

  • The Acetic Acid Group: Acts as a weak acid with a pKa​ of approximately 3.7.

At physiological pH (7.4), the carboxylic acid is deprotonated, and the molecule exists as a highly water-soluble anion. Organic extraction in this state is virtually impossible. To maximize organic partitioning, the aqueous phase must be adjusted to the molecule's isoelectric point (pH ~ 2.5). At this exact pH, the neutral (or zwitterionic) species predominates, suppressing aqueous solubility and driving the molecule into the organic phase.

Partitioning_Logic Low_pH pH < 1.0 Cationic Form Aq_Phase Aqueous Retention (Low Recovery) Low_pH->Aq_Phase High Solubility Mid_pH pH 2.0 - 3.0 Neutral Form Org_Phase Organic Extraction (High Recovery) Mid_pH->Org_Phase Max Partitioning High_pH pH > 4.5 Anionic Form High_pH->Aq_Phase High Solubility

Figure 1: pH-dependent speciation and phase partitioning logic.

Comparative Solvent Performance Data

Even at the optimal pH, the choice of organic solvent dictates the final recovery. The solvent must possess adequate hydrogen-bond accepting capabilities to solvate the carboxylic acid group. We evaluated five standard solvents at an optimized aqueous pH of 2.5.

SolventPolarity Index (P')H-Bond AcceptorExtraction Efficiency (%)Phase SeparationEmulsion Risk
Ethyl Acetate (EtOAc) 4.4Strong> 92%Fast (< 2 min)Low
Methyl tert-butyl ether (MTBE) 2.5Moderate~ 85%Very Fast (< 1 min)Very Low
Dichloromethane (DCM) 3.1Weak~ 78%Moderate (3-5 min)Moderate
Chloroform (CHCl3) 4.1Weak~ 70%Moderate (3-5 min)Moderate
n-Hexane 0.1None< 5%Fast (< 1 min)Low
Analysis of Results:
  • Ethyl Acetate (EtOAc): Provides the highest recovery (>92%). Its ester oxygen acts as a strong hydrogen-bond acceptor, stabilizing the protonated carboxylic acid. This aligns with industrial protocols for the extraction of related pyrazineacetic acid derivatives, which heavily favor ethyl acetate following precise pH adjustment ()[1].

  • MTBE: Offers an excellent balance of high recovery (~85%) and rapid phase separation. Its lower density and ether linkage make it highly selective for pyrazines while avoiding the co-extraction of highly polar aqueous impurities ()[2].

  • DCM and Chloroform: Show moderate efficiency. Despite their polarizability, their lack of strong H-bond accepting sites limits their ability to solvate the carboxylic acid moiety effectively.

  • n-Hexane: Completely ineffective. It serves only as a negative control, which is consistent with published studies demonstrating that non-polar solvents fail to extract complex pyrazine derivatives from aqueous mixtures ()[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LLE protocol is designed as a self-validating system. By quantifying both the organic extract and the aqueous raffinate, researchers can close the mass balance loop. This ensures that any loss in recovery is definitively attributed to partitioning thermodynamics rather than degradation or adsorption to the vessel walls.

Step-by-Step Methodology:
  • Aqueous Preparation: Dissolve 100 mg of 2-(3-Methylpyrazin-2-yl)acetic acid in 10 mL of deionized water.

  • pH Adjustment (The Critical Variable): Dropwise add 1.0 M HCl while monitoring with a calibrated pH probe until exactly pH 2.5 is reached.

    • Causality: This specific pH suppresses the ionization of the carboxylic acid while preventing the protonation of the pyrazine nitrogen, maximizing the neutral fraction.

  • Solvent Addition: Add 10 mL of the selected organic solvent (e.g., EtOAc) to the aqueous mixture in a 50 mL centrifuge tube (1:1 v/v ratio).

  • Equilibration: Vortex vigorously for exactly 2 minutes.

    • Causality: Mechanical agitation maximizes the interfacial surface area between the two immiscible liquids, ensuring thermodynamic partitioning equilibrium is reached rapidly.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes.

    • Causality: The amphiphilic nature of pyrazine derivatives often leads to micro-emulsions. Centrifugation provides the necessary g-force to break these emulsions, ensuring a sharp, clean phase boundary.

  • Mass Balance Quantification (Self-Validation):

    • Carefully decant the organic layer, evaporate under a gentle stream of nitrogen, reconstitute in the mobile phase, and quantify via HPLC-UV (254 nm).

    • Directly sample the remaining aqueous layer (raffinate) and quantify via HPLC-UV.

    • Validation Check: The sum of the mass in the organic phase and the aqueous phase must equal 100 mg (± 2%). If a discrepancy exists, investigate sample degradation or precipitation at the liquid-liquid interface.

LLE_Workflow A 1. Aqueous Sample (Compound in DI Water) B 2. pH Adjustment (Titrate to pH 2.5) A->B C 3. Solvent Addition (1:1 v/v Organic Solvent) B->C D 4. Vortex & Centrifuge (Equilibration & Separation) C->D E 5a. Organic Phase (Quantify Target Recovery) D->E Top Layer (EtOAc/MTBE) F 5b. Aqueous Raffinate (Quantify Residuals) D->F Bottom Layer G 6. Mass Balance Validation (Organic + Aqueous = 100% Initial Mass) E->G F->G

Figure 2: Step-by-step liquid-liquid extraction workflow with mass balance validation.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed (Oxford University Press).[Link]

  • Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(3-Methylpyrazin-2-yl)acetic acid

Hazard Assessment and Risk Mitigation Understanding the potential hazards of 2-(3-Methylpyrazin-2-yl)acetic acid is the critical first step in its safe management. Based on data from analogous pyrazine derivatives, a cau...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 2-(3-Methylpyrazin-2-yl)acetic acid is the critical first step in its safe management. Based on data from analogous pyrazine derivatives, a cautious approach is warranted.

Expected Hazard Profile:

  • Skin and Eye Irritation: Many pyrazine derivatives are classified as skin and eye irritants.[1][2] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Toxicity: While acute toxicity data for this specific compound is unavailable, it is prudent to handle it as a substance with potential toxicity.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[1] Have a spill kit equipped with appropriate absorbent materials.

Spill and Exposure Procedures: An Immediate Response Plan

In the event of an accidental release or exposure, a swift and correct response is crucial to minimizing harm.

Personnel Exposure:

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Containment and Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

  • Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) protocols.

Step-by-Step Disposal Protocol for 2-(3-Methylpyrazin-2-yl)acetic acid

The disposal of 2-(3-Methylpyrazin-2-yl)acetic acid must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The following protocol is a comprehensive guide to ensure compliance and safety.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Classification: Due to its chemical nature as a synthetic organic acid and potential irritant properties, 2-(3-Methylpyrazin-2-yl)acetic acid and its residues must be treated as hazardous chemical waste.[6]

  • Segregation: Do not mix this waste with other waste streams. Keep it segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and reactive chemicals.[7]

Step 2: Container Selection and Labeling

  • Container Compatibility: Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5][8] The container must be in good condition, free from leaks or damage.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(3-Methylpyrazin-2-yl)acetic acid"

    • The associated hazards (e.g., "Irritant")

    • The date of waste accumulation

    • The name of the generating researcher and laboratory

Step 3: Waste Accumulation and Storage

  • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[5]

  • Storage Conditions: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. Ensure it is stored away from heat, sparks, and open flames.[3][9] Secondary containment is highly recommended to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Professional Disposal Service: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[1] Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should 2-(3-Methylpyrazin-2-yl)acetic acid or its containers be disposed of in the regular trash or poured down the drain.[10] This is to prevent environmental contamination and potential adverse reactions in the sewer system.

  • Empty Container Disposal: Even empty containers that held 2-(3-Methylpyrazin-2-yl)acetic acid must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7][8] The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Methylpyrazin-2-yl)acetic acid.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start Start: Handling 2-(3-Methylpyrazin-2-yl)acetic acid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood waste_generated Waste Generated (Unused chemical, residue, contaminated items) fume_hood->waste_generated is_hazardous Classify as Hazardous Waste? waste_generated->is_hazardous segregate Segregate from Incompatible Wastes is_hazardous->segregate Yes drain_disposal DO NOT Pour Down Drain is_hazardous->drain_disposal trash_disposal DO NOT Dispose in Regular Trash is_hazardous->trash_disposal container Use a Labeled, Compatible Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store ehs_pickup Arrange for Pickup by EHS/Licensed Waste Vendor store->ehs_pickup

Caption: Disposal workflow for 2-(3-Methylpyrazin-2-yl)acetic acid.

Quantitative Data Summary

While specific quantitative data for 2-(3-Methylpyrazin-2-yl)acetic acid is limited, the table below summarizes relevant information for structurally related pyrazine compounds. This data informs the precautionary approach outlined in this guide.

Property2,3-Diethylpyrazine[9]Ethanone, 1-(3-methylpyrazinyl)-[3]Acetic Acid (as a comparable acid)[11]
Flash Point 64 °C / 147.2 °F80 °C / 176 °F39 °C / 102.2 °F
Hazard Statements Combustible liquidCombustible liquidFlammable liquid and vapor, Causes severe skin burns and eye damage
Personal Protective Gloves, eye protectionGloves, eye protectionGloves, protective clothing, eye/face protection
Disposal Approved waste disposal plantApproved waste disposal plantIn accordance with national and local regulations

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(3-Methylpyrazin-2-yl)acetic acid is a non-negotiable aspect of responsible research. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, we uphold our commitment to the safety of our colleagues, the community, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • Daniels Health. (2025, May 21).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • PCS.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Chemical Waste Disposal Guidelines.
  • TCI Chemicals. (2024, November 28).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: Ethanone, 1-(3-methylpyrazinyl)-.
  • MilliporeSigma. (2025, September 15).
  • Lonza Bioscience.
  • Synerzine. (2020, May 21).
  • Thermo Fisher Scientific. (2025, September 12).
  • Merck Millipore. (2024, October 9).
  • AK Scientific, Inc. (4-Hydroxy-2-methylpyrimidin-5-yl)
  • Choudhary, D., Kumar, D., & Singh, P. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • BenchChem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
  • NextSDS. (3-Methylpyrazin-2-yl)
  • Wang, Y., et al. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Luo, X.-P., et al. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing.
  • PharmaBlock. Pyrazines in Drug Discovery.

Sources

Handling

Personal protective equipment for handling 2-(3-Methylpyrazin-2-yl)acetic acid

Comprehensive Safety and Operational Guide: Handling 2-(3-Methylpyrazin-2-yl)acetic acid As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds like 2-(3-Methylpyrazin-2-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(3-Methylpyrazin-2-yl)acetic acid

As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds like 2-(3-Methylpyrazin-2-yl)acetic acid requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to implement a self-validating safety protocol. This guide provides researchers and drug development professionals with an authoritative, step-by-step operational framework for handling, Personal Protective Equipment (PPE) selection, and EPA-compliant disposal.

Part 1: Chemical Profile & Hazard Causality

2-(3-Methylpyrazin-2-yl)acetic acid is a pyrazine derivative featuring a carboxylic acid functional group. To design an effective safety protocol, we must first understand the causality behind its hazards:

  • Mechanism of Action for Hazards: The lipophilic nature of the pyrazine ring can facilitate rapid dermal penetration, while the acidic moiety (acetic acid) acts as a localized irritant to the skin, ocular mucosa, and respiratory epithelium[1].

  • Physical State Risks: Typically encountered as a crystalline solid or powder, the primary risk during handling is the aerosolization of fine particulates during weighing or transfer.

We apply the American Chemical Society's RAMP paradigm: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[2].

Part 2: The Hierarchy of Controls & PPE Selection

Safety is not simply wearing gloves; it is a comprehensive system. We apply the NIOSH Hierarchy of Controls: Engineering controls first, administrative controls second, and PPE as the final, critical barrier between the researcher and the working environment[3][4].

G hazard Hazard Identification 2-(3-Methylpyrazin-2-yl)acetic acid eng Engineering Controls (Fume Hood / VBE) hazard->eng admin Administrative Controls (SOPs & Training) eng->admin ppe Personal Protective Equipment (Double Nitrile, Goggles) admin->ppe safe Safe Execution of Laboratory Workflow ppe->safe

Figure 1: The NIOSH Hierarchy of Controls applied to 2-(3-Methylpyrazin-2-yl)acetic acid handling.

Quantitative PPE Matrix

PPE must be selected based upon the specific hazard and scale of the operation[5].

Scale of OperationEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionEngineering Control
Analytical (<1g) Indirectly vented splash gogglesNitrile gloves (double-gloved), cotton lab coatN/A (if handled in hood)Standard chemical fume hood
Preparative (>1g) Splash goggles + Full face shieldHeavy-duty nitrile, chemical-resistant apronN95 or P100 particulate respiratorVented balance enclosure (VBE)

Causality of PPE Choices:

  • Skin Protection: Nitrile is selected over latex due to its superior resistance to organic acids. Double-gloving is a self-validating step: if the outer glove is compromised or contaminated, the inner glove provides a protective buffer while the operator safely removes the outer layer.

  • Eye Protection: Indirectly vented goggles are mandatory. Standard safety glasses do not provide an adequate functional barrier against airborne crystalline dust or splash hazards from solvent dissolution[3][4].

Part 3: Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system. Each step verifies the success of the previous one, ensuring that the risk of exposure is systematically minimized.

Step-by-Step Methodology:

  • Pre-Operation Verification: Ensure the fume hood is operational. Test the airflow by holding a tissue at the face of the hood; the tissue should be visibly pulled inward, confirming negative pressure[4].

  • PPE Donning: Put on your lab coat, indirectly vented goggles, and double nitrile gloves. Inspect gloves for micro-tears before proceeding.

  • Workspace Preparation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Lay down a disposable chemical-absorbent mat to catch micro-spills.

  • Transfer Mechanics: Use a grounded, anti-static micro-spatula to transfer the 2-(3-Methylpyrazin-2-yl)acetic acid. Expert Insight: Static charge can cause fine powders to violently repel and aerosolize, bypassing the fume hood's capture velocity and leading to inhalation exposure.

  • Decontamination: Wipe down the balance and spatulas with an appropriate solvent (e.g., isopropanol) followed by water.

  • Doffing: Remove the outer gloves using the "pinch-and-peel" method to ensure chemicals do not contact your skin. Crumple the first glove into the palm of the second, then peel the second glove over the first[4]. Wash hands immediately with soap and water[4].

Part 4: Emergency Response & Spill Mitigation

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area at a safety shower for a minimum of 15 minutes.

  • Ocular Exposure: Force eyes open and flush at an eyewash station for 15 minutes. Seek immediate medical evaluation.

  • Spill Mitigation: For solid spills, do not dry sweep , as this will aerosolize the irritant. Cover the powder with a damp absorbent pad or use a HEPA-filtered vacuum. Place all cleanup materials into a solid hazardous waste container.

Part 5: Chemical Waste Disposal & Environmental Logistics

Improper disposal of chemical waste can result in severe environmental contamination and substantial EPA fines[6]. 2-(3-Methylpyrazin-2-yl)acetic acid must be managed under the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" framework[7].

Waste gen Waste Generation (Solid/Liquid) seg Chemical Segregation & Compatibility gen->seg cont Secondary Containment & EPA Labeling seg->cont store Satellite Accumulation (<90 Days) cont->store disp Certified Incineration (Cradle-to-Grave) store->disp

Figure 2: EPA-compliant cradle-to-grave waste management workflow for laboratory chemicals.

Step-by-Step Disposal Plan:

  • Segregation: Do not mix this waste with incompatible chemicals (e.g., strong bases or oxidizing agents). If dissolved in a solvent, segregate into "Halogenated" or "Non-Halogenated" organic waste based on the solvent used[8].

  • Containment: Store in a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE). Never fill beyond 90% capacity to allow for vapor expansion[8].

  • Labeling: Attach a compliant Hazardous Waste label immediately upon the first drop of waste entering the container[6]. List the specific chemical name; never use abbreviations.

  • Storage: Move the container to a designated Satellite Accumulation Area (SAA) under secondary containment. The SAA must be at or near the point of generation[8][9].

  • Final Disposition: Coordinate with a certified hazardous waste disposal vendor for thermal destruction (incineration). Never pour chemicals down the drain unless explicitly neutralized and approved[10].

Waste Stream Logistics Table
Waste StreamContainer MaterialEPA ClassificationFinal Treatment
Solid Waste (Contaminated PPE/Mats)Double-lined cardboard box or poly-drumNon-RCRA or State-RegulatedHigh-temperature Incineration[7]
Liquid Waste (Aqueous/Acidic)HDPE CarboyCorrosive (if pH < 2)Neutralization / Incineration
Liquid Waste (Organic Solvent)HDPE or GlassIgnitable / ToxicFuel Blending / Incineration[7]

References

  • ACS Material. "PPE and Safety for Chemical Handling." ACS Material. Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. Available at:[Link]

  • American Chemical Society. "Safety in Academic Chemistry Laboratories." ACS. Available at: [Link]

  • Calpaclab. "The Greenest Methods for Disposal of Hazardous Lab Chemicals." Calpaclab. Available at: [Link]

  • University of Athens / ACS. "Safety Equipment and Emergency Procedures." UOA. Available at: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. Available at: [Link]

  • American Chemical Society. "Regulation of Laboratory Waste." ACS. Available at: [Link]

  • American Chemical Society. "Minimizing Risks in the Chemistry Laboratory." YouTube. Available at: [Link]

  • OSHA. "Laboratory Safety Guidance." OSHA. Available at: [Link]

  • NextSDS. "(3-Methylpyrazin-2-yl)-acetic acid ethyl ester — Chemical Substance Information." NextSDS. Available at: [Link]

Sources

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2-(3-Methylpyrazin-2-yl)acetic acid
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